Dimethyl biphenyl-3,3'-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRVAPBPPFMTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295824 | |
| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1751-97-9 | |
| Record name | 1751-97-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Dimethyl biphenyl-3,3'-dicarboxylate" CAS number and properties
CAS Number: 1751-97-9
This technical guide provides a comprehensive overview of Dimethyl biphenyl-3,3'-dicarboxylate, a biphenyl dicarboxylate derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1751-97-9 | |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | |
| Physical Form | Solid | |
| Purity | 98% |
Note: Quantitative data for melting point, boiling point, and solubility for the 3,3'-isomer are not explicitly available. Data for the related 4,4'-isomer (CAS 792-74-5) shows a melting point of 213-215 °C and insolubility in water.[2][3]
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several synthetic strategies common for the formation of biaryl compounds. One plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A potential synthetic route to this compound involves the palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with a suitable boronic acid or ester derivative.
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for the synthesis of this compound. Optimization of specific reagents, catalysts, and reaction conditions may be necessary.
Materials:
-
Methyl 3-bromobenzoate (1.0 equivalent)
-
Methyl 3-boronobenzoate (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromobenzoate, methyl 3-boronobenzoate, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Characterization
Characterization of the synthesized this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the ester carbonyl stretch.
-
Melting Point Analysis: To determine the melting point range as an indicator of purity.
Safety Information
Based on available supplier information, this compound should be handled with care. The following hazard statements are associated with the compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Signaling Pathways
Currently, there is no publicly available information to suggest the involvement of this compound in any specific biological signaling pathways. In contrast, the related isomer, Dimethyl biphenyl-4,4'-dicarboxylate, has been reported to stimulate JAK/STAT signaling and induce the expression of interferon-α stimulated genes in HepG2 cell lines.[3] Further research is required to determine if the 3,3'-isomer possesses any biological activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
References
"Dimethyl biphenyl-3,3'-dicarboxylate" molecular structure and IUPAC name
An In-depth Technical Guide to Dimethyl biphenyl-3,3'-dicarboxylate
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of this compound, detailing its molecular structure, chemical properties, and synthetic pathways.
Molecular Structure and IUPAC Name
This compound is an organic compound and a diester derivative of biphenyl-3,3'-dicarboxylic acid.
-
IUPAC Name: dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate[1]
-
Synonyms: Methyl 3-[3-(methoxycarbonyl)phenyl]benzoate, 3,3'-Biphenyldicarboxylic acid dimethyl ester
-
Molecular Formula: C₁₆H₁₄O₄[1]
-
Molecular Weight: 270.28 g/mol
Molecular Structure:
Physicochemical Properties
The following table summarizes the key quantitative data for this compound. It is crucial to distinguish this isomer from the more commonly studied Dimethyl biphenyl-4,4'-dicarboxylate (DDB), as their physical and biological properties differ.
| Property | Value | Reference |
| CAS Number | 1751-97-9 | |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (Commercially available) | |
| Storage Temperature | Room temperature |
Synthesis and Experimental Protocols
Generalized Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the coupling of methyl 3-bromobenzoate with methyl 3-boronylbenzoate (or its corresponding boronic acid or ester).
Reaction Scheme: Methyl 3-bromobenzoate + Methyl 3-(dihydroxyboranyl)benzoate → (in the presence of a Palladium catalyst and a base) → this compound
General Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve methyl 3-bromobenzoate, the corresponding boronic acid or ester (e.g., methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent mixture (e.g., toluene and water).
-
Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Below is a diagram illustrating the generalized workflow for this synthetic approach.
Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Biological Activity and Signaling Pathways
There is currently a lack of available scientific literature on the specific biological activities or associated signaling pathways for this compound.
It is important to distinguish this compound from its well-studied isomer, Dimethyl biphenyl-4,4'-dicarboxylate (DDB) . DDB is known for its hepatoprotective effects and is used in the treatment of chronic hepatitis.[2] Studies have shown that DDB can stimulate the JAK/STAT signaling pathway and induce the expression of interferon-α stimulated genes in liver cells. However, these findings are specific to the 4,4' isomer and should not be extrapolated to the 3,3' isomer without dedicated research.
The diagram below illustrates the distinction between these two isomers and their currently understood application areas.
References
An In-depth Technical Guide to the Synthesis of Dimethyl Biphenyl-3,3'-dicarboxylate from Methyl 3-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of dimethyl biphenyl-3,3'-dicarboxylate, a valuable biphenyl scaffold for pharmaceutical and materials science applications. The primary focus is on the homocoupling of methyl 3-bromobenzoate. This document provides an overview of the prevalent synthetic strategies, with a detailed focus on the copper-catalyzed Ullmann reaction. Alternative palladium and nickel-catalyzed methods are also discussed. The guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the reaction mechanism and experimental workflow to aid in comprehension and laboratory implementation.
Introduction
Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials due to their unique structural and electronic properties. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including ligands for metal-catalyzed reactions and precursors for polymers with specialized properties. The synthesis of this symmetrical biaryl compound is most commonly achieved through the homocoupling of an appropriate aryl halide, such as methyl 3-bromobenzoate. This guide explores the primary catalytic methods for achieving this transformation.
Synthetic Strategies for Homocoupling of Methyl 3-bromobenzoate
The formation of a C-C bond between two molecules of methyl 3-bromobenzoate can be accomplished using several transition metal-catalyzed reactions. The most prominent methods include:
-
Copper-Catalyzed Ullmann Reaction: This is the classical and often utilized method for the homocoupling of aryl halides. It typically requires high temperatures and stoichiometric or catalytic amounts of copper.
-
Palladium-Catalyzed Homocoupling: Palladium catalysts are highly efficient for a wide range of cross-coupling reactions and can be employed for the homocoupling of aryl halides, often under milder conditions than the Ullmann reaction.
-
Nickel-Catalyzed Homocoupling: Nickel catalysts offer a cost-effective alternative to palladium and are also effective for the homocoupling of aryl halides.
This guide will focus on the Ullmann reaction as a primary synthetic route, with a comparative overview of the alternative catalytic systems.
Data Presentation: Comparison of Homocoupling Methods
The following table summarizes the general reaction conditions for the different catalytic systems used in the homocoupling of aryl halides.
| Catalytic System | Catalyst | Typical Ligand | Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Copper-Catalyzed (Ullmann) | Cu(0), Cu(I) salts | Often none, or amino acids, diamines | K₂CO₃, Cs₂CO₃ | DMF, DMSO, or neat | 150-250 | Inexpensive catalyst, well-established | Harsh reaction conditions, often requires stoichiometric copper |
| Palladium-Catalyzed | Pd(0) complexes (e.g., Pd(PPh₃)₄), Pd(II) salts (e.g., Pd(OAc)₂) | Phosphine ligands (e.g., PPh₃, XPhos) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 | High yields, milder conditions, broad substrate scope | Expensive catalyst, ligand sensitivity |
| Nickel-Catalyzed | Ni(0) complexes (e.g., Ni(COD)₂), Ni(II) salts (e.g., NiCl₂(dppe)) | Phosphine ligands (e.g., PPh₃, dppe) | K₃PO₄, Cs₂CO₃ | DMF, THF | 60-100 | Cost-effective, highly reactive | Air and moisture sensitive catalysts, potential for side reactions |
Experimental Protocols
Synthesis of this compound via Ullmann Coupling
This protocol is based on established procedures for the Ullmann homocoupling of similar aryl halides.[1]
Materials:
-
Methyl 3-bromobenzoate
-
Copper powder, activated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle with a temperature controller
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq) and activated copper powder (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.5 M of the aryl halide.
-
Heat the reaction mixture to 225 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1 M hydrochloric acid and extract with ethyl acetate (3 x volumes of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Characterization of this compound
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons in the range of 7.5-8.5 ppm and a singlet for the two methyl ester groups around 3.9 ppm.
-
¹³C NMR: The spectrum should display signals for the aromatic carbons, the ester carbonyl carbon (around 166 ppm), and the methyl ester carbon (around 52 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₄O₄, MW: 270.28 g/mol ) should be observed.
Reference Spectroscopic Data for 3,3'-Dimethylbiphenyl: [2]
-
¹H NMR (CDCl₃, 300 MHz): δ = 7.35-7.45 (m, 4H), 7.20-7.30 (m, 4H), 2.42 (s, 6H).
-
¹³C NMR (CDCl₃, 75 MHz): δ = 141.2, 138.0, 128.5, 127.9, 127.0, 124.2, 21.5.
Mandatory Visualizations
Reaction Mechanism
Caption: Generalized mechanism of the Ullmann homocoupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from methyl 3-bromobenzoate is a feasible transformation, with the Ullmann homocoupling reaction being a primary and accessible method. While requiring high temperatures, the procedure is straightforward. For laboratories equipped for more sensitive catalysis, palladium and nickel-catalyzed systems offer milder alternatives that may lead to higher yields and easier purification. This guide provides a comprehensive starting point for researchers to undertake the synthesis of this important biphenyl derivative, enabling further exploration of its applications in drug discovery and materials science. Further optimization of reaction conditions for the specific substrate is encouraged to achieve the best possible outcomes.
References
A Technical Guide to the Spectroscopic Characterization of Dimethyl biphenyl-3,3'-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data expected for Dimethyl biphenyl-3,3'-dicarboxylate, a significant molecule in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also provided to assist researchers in obtaining and interpreting their own data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. These predictions are derived from the structural features of the molecule, including the aromatic biphenyl core and the methyl ester functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.0 | Singlet (or narrow triplet) | 2H | Protons at C2 and C2' |
| ~8.0 - 7.8 | Doublet of doublets | 2H | Protons at C4 and C4' |
| ~7.8 - 7.6 | Doublet of doublets | 2H | Protons at C6 and C6' |
| ~7.6 - 7.4 | Triplet | 2H | Protons at C5 and C5' |
| ~3.9 | Singlet | 6H | Methyl ester protons (-OCH₃) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts for aromatic protons are estimations and the actual spectrum may exhibit more complex splitting patterns due to second-order effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | Carbonyl carbon of ester (C=O) |
| ~141 | Quaternary carbons C1 and C1' |
| ~131 | Quaternary carbons C3 and C3' |
| ~130 | Aromatic CH carbons |
| ~129 | Aromatic CH carbons |
| ~128 | Aromatic CH carbons |
| ~127 | Aromatic CH carbons |
| ~52 | Methyl carbon of ester (-OCH₃) |
Solvent: CDCl₃. The exact chemical shifts of the aromatic carbons can vary.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 3000-2850 | Weak | Aliphatic C-H stretch (methyl) |
| ~1725 | Strong | C=O stretch of the ester[1][2] |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C ring stretches[3][4] |
| ~1250 | Strong | Asymmetric C-O stretch of the ester[2] |
| ~1100 | Strong | Symmetric C-O stretch of the ester |
| 800-700 | Strong | Aromatic C-H out-of-plane bending |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 270 | [M]⁺ (Molecular ion) |
| 239 | [M - OCH₃]⁺ |
| 211 | [M - COOCH₃]⁺ |
| 181 | [Biphenyl-dicarbonyl]⁺ fragment |
| 152 | [Biphenyl]⁺ fragment |
| 59 | [COOCH₃]⁺ |
Ionization method: Electron Ionization (EI). The molecular ion is expected to be relatively abundant due to the aromatic nature of the compound.[5]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 8-16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with specific functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer. For solid samples with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound, from sample preparation to structure elucidation.
Caption: A generalized workflow for the structural elucidation of an organic compound using NMR, IR, and MS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
Navigating the Physicochemical Landscape of Dimethyl Biphenyl-3,3'-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of Dimethyl biphenyl-3,3'-dicarboxylate. This document is intended to serve as a foundational resource for laboratory professionals, offering critical data and procedural insights to inform experimental design and execution.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | N/A |
| Molecular Weight | 270.28 g/mol | N/A |
| CAS Number | 1751-97-9 | [1] |
| Appearance | Not specified (likely a solid) | N/A |
Solubility Profile
Qualitative Solubility Assessment:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Insoluble | The large hydrophobic biphenyl structure will likely limit solubility in highly polar, hydrogen-bonding solvents. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile, Acetone) | Potentially Low to Moderate | The polarity of the ester groups may allow for some interaction with these solvents, but high solubility is not guaranteed. For the related isomer, Dimethyl biphenyl-4,4'-dicarboxylate, solubility is approximately 0.25 mg/mL in DMSO and 1 mg/mL in dimethylformamide. |
| Nonpolar/Slightly Polar (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Toluene, THF) | Likely to be the most effective solvents | The nonpolar biphenyl core should interact favorably with these solvents. |
It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems of interest.
Stability Considerations
This compound is reported to be stable under recommended storage conditions.[1] However, as an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding methanol and biphenyl-3,3'-dicarboxylic acid or its mono-methyl ester.
Key Stability Factors:
-
pH: Stability is expected to be greatest at neutral pH. Both acidic and basic conditions will catalyze hydrolysis.
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other potential degradation pathways.
-
Incompatible Materials: The compound should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent reactions.[1]
-
Moisture: Avoidance of moisture is recommended to minimize the risk of hydrolysis.[1]
Experimental Protocols
Due to the absence of specific published experimental data for this compound, the following are generalized protocols for determining solubility and stability.
Protocol 1: Equilibrium Solubility Determination
This method is designed to determine the saturation solubility of this compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Chemical Stability Assessment (Hydrolysis)
This protocol outlines a method to evaluate the hydrolytic stability of this compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Dilute the stock solution into a series of aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9) to a final desired concentration. Incubate these solutions at a constant temperature.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.
Conclusion
While specific quantitative data for the solubility and stability of this compound is sparse, this guide provides a framework for researchers to approach its use in the laboratory. The compound is expected to be stable under neutral, anhydrous conditions but is susceptible to hydrolysis. Its solubility is predicted to be highest in nonpolar to slightly polar organic solvents. The provided experimental protocols offer a starting point for the systematic evaluation of these critical physicochemical properties, enabling more robust and reproducible scientific outcomes. It is strongly recommended that researchers perform their own assessments to determine the suitability of this compound in their specific experimental contexts.
References
Unlocking Synthetic Possibilities: A Technical Guide to Dimethyl Biphenyl-3,3'-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl biphenyl-3,3'-dicarboxylate is a versatile aromatic diester that holds significant potential as a building block in various fields of organic synthesis. Its rigid biphenyl core, coupled with the reactivity of its two meta-positioned carboxylate groups, makes it a valuable precursor for the synthesis of complex organic molecules, high-performance polymers, and potentially novel ligands for catalysis. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, supported by experimental data and protocols.
Synthesis of this compound
The primary route to this compound is through the copper-catalyzed Ullmann coupling of a corresponding 3-halobenzoate ester. The most common starting material is methyl 3-bromobenzoate. The reaction typically involves the self-coupling of the aryl halide in the presence of a copper catalyst at elevated temperatures.
Conceptual Experimental Protocol: Ullmann Coupling
A plausible, though not explicitly documented, synthesis could involve the following steps:
-
Activation of Copper: Copper bronze is activated by washing with iodine in acetone, followed by a wash with a hydrochloric acid-acetone mixture, and finally with acetone, then dried under vacuum.
-
Reaction Setup: Activated copper bronze and methyl 3-bromobenzoate are heated, either neat or in a high-boiling solvent such as dimethylformamide (DMF).
-
Reaction Execution: The mixture is heated to a high temperature (typically > 200 °C) for several hours.
-
Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., dichloromethane) and filtered to remove copper residues. The filtrate is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Key Reactions and Applications
The synthetic utility of this compound lies in the reactivity of its ester functionalities and the structural scaffold of the biphenyl unit.
Precursor to Biphenyl-3,3'-dicarboxylic Acid and its Derivatives
A primary application of this compound is its role as a stable, easily purified precursor to biphenyl-3,3'-dicarboxylic acid. The diacid and its derivatives are valuable monomers in polymer chemistry and linkers in the synthesis of more complex molecules.
Hydrolysis to Biphenyl-3,3'-dicarboxylic Acid
The diester can be efficiently hydrolyzed to the corresponding dicarboxylic acid under basic conditions. This transformation is a critical step in accessing the diacid for further functionalization.
Experimental Protocol: Hydrolysis of this compound
A detailed experimental protocol for the hydrolysis of a substituted this compound has been reported and can be adapted for the unsubstituted compound.
-
Reagents and Conditions:
-
This compound
-
Lithium hydroxide (LiOH)
-
Solvent mixture: Tetrahydrofuran (THF), Methanol (MeOH), Water (H₂O) in a 3:2:2 ratio
-
Room temperature
-
-
Procedure:
-
Dissolve this compound in the THF:MeOH:H₂O solvent mixture.
-
Add an excess of lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
Acidify the reaction mixture to a pH of ~4 with 2N HCl.
-
The resulting solid precipitate, biphenyl-3,3'-dicarboxylic acid, is collected by filtration.
-
Conversion to Biphenyl-3,3'-dicarbonyl Chloride
The resulting biphenyl-3,3'-dicarboxylic acid can be readily converted to the more reactive biphenyl-3,3'-dicarbonyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This diacid chloride is a key intermediate for the synthesis of polyamides and other polymers, as well as for forming amide linkages in the synthesis of complex organic molecules.
Monomer for High-Performance Polymers
Biphenyl-3,3'-dicarboxylic acid, derived from its dimethyl ester, is a valuable monomer for the production of high-performance polymers such as polyamides and polyesters. The rigid biphenyl unit in the polymer backbone can impart desirable properties such as high thermal stability, mechanical strength, and chemical resistance.
The synthesis of these polymers typically involves the polycondensation of the diacid or its diacid chloride derivative with a suitable diamine or diol.
Quantitative Data on Polymer Properties
While specific quantitative data for polymers derived exclusively from biphenyl-3,3'-dicarboxylic acid is not extensively reported, the properties can be inferred from related biphenyl-based polymers. The inclusion of a biphenyl moiety generally leads to:
| Property | Expected Performance |
| Glass Transition Temp. (Tg) | High |
| Thermal Stability | Excellent |
| Mechanical Strength | High |
| Solubility | Generally low |
Potential as a Precursor to Chiral Ligands
The C₂ symmetry of the biphenyl-3,3'-dicarboxylate scaffold makes it an attractive starting point for the synthesis of chiral ligands for asymmetric catalysis. Functionalization of the carboxylate groups or modification of the biphenyl rings could lead to novel chiral auxiliaries and catalysts. While this application is not yet widely documented, it represents a promising area for future research.
Summary and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its primary and most well-documented application is as a stable precursor to biphenyl-3,3'-dicarboxylic acid, which is a key monomer in the synthesis of high-performance polymers and a linker for the construction of complex organic molecules. While direct applications of the diester are less common, its role as a synthetic intermediate is crucial.
Future research into the applications of this compound could focus on the development of novel chiral ligands for asymmetric catalysis and the synthesis and characterization of new high-performance polymers with tailored properties. The exploration of its reactivity in cross-coupling and other transformations could further expand its utility in organic synthesis.
The Versatility of Dimethyl Biphenyl-3,3'-dicarboxylate: A Technical Guide to a Novel Material Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel materials with tailored properties is a cornerstone of innovation across numerous scientific disciplines, from materials science to drug delivery. In this context, the selection of appropriate molecular building blocks is paramount. Dimethyl biphenyl-3,3'-dicarboxylate, a rigid, aromatic diester, presents a compelling platform for the synthesis of a diverse range of polymers and metal-organic frameworks (MOFs). Its unique meta-substituted biphenyl core imparts specific conformational characteristics that influence the macroscopic properties of the resulting materials, offering a distinct advantage over its more commonly studied 4,4'-isomer. This technical guide provides an in-depth exploration of this compound as a versatile building block, offering insights into the synthesis, properties, and potential applications of the novel materials derived from it.
Core Properties and Synthesis of the Building Block
This compound is a white to off-white crystalline solid. The non-linear arrangement of the carboxylate groups in the 3 and 3' positions of the biphenyl backbone is a key structural feature. This "kinked" geometry disrupts the chain packing in polymers, which can lead to enhanced solubility and lower melting points compared to polymers derived from its linear 4,4'-counterpart.
The synthesis of the parent biphenyl-3,3'-dicarboxylic acid can be achieved through various organic reactions, including the Ullmann condensation of 3-halobenzoic acids followed by esterification. The dimethyl ester is then readily prepared by standard esterification procedures.
Applications in Novel Material Synthesis
The bifunctional nature of this compound, with its two ester groups, makes it an ideal monomer for polycondensation reactions. It can be readily converted to the corresponding diacid, biphenyl-3,3'-dicarboxylic acid, or the diacyl chloride, which are then reacted with appropriate co-monomers to yield a variety of high-performance polymers and other advanced materials.
Polyesters: Tailoring Thermal and Liquid Crystalline Properties
This compound is a valuable monomer for the synthesis of aromatic and semi-aromatic polyesters. The incorporation of the bent 3,3'-biphenyl unit into a polyester backbone disrupts the linearity of the polymer chain, which can significantly influence its thermal and liquid crystalline properties.
dot
Caption: General synthesis of polyesters from this compound.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
A representative procedure for the synthesis of a polyester from biphenyl-3,3'-dicarboxylic acid (derived from the dimethyl ester) and a diol via melt polycondensation is as follows:
-
Monomer Preparation: Biphenyl-3,3'-dicarboxylic acid is prepared by the hydrolysis of this compound using a suitable base (e.g., NaOH) followed by acidification.
-
Charging the Reactor: A high-temperature, stirred glass reactor is charged with equimolar amounts of biphenyl-3,3'-dicarboxylic acid and a chosen diol (e.g., 1,3-propanediol). A catalyst, such as antimony(III) oxide or a titanate catalyst (e.g., tetrabutyl titanate), is added in a catalytic amount (typically 200-500 ppm).
-
First Stage - Esterification: The reactor is heated under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring. This stage facilitates the initial esterification reaction, with the elimination of water, which is distilled off.
-
Second Stage - Polycondensation: After the majority of the water has been removed, the temperature is gradually increased to 250-280°C, and a vacuum is slowly applied (typically below 1 Torr). This stage promotes the polycondensation reaction, leading to an increase in the polymer's molecular weight. The reaction is continued until the desired melt viscosity is achieved, which is indicative of a high molecular weight polymer.
-
Polymer Isolation: The molten polymer is then extruded from the reactor, cooled, and pelletized for further characterization.
Quantitative Data: Thermal Properties of a Representative Polyester
The following table summarizes the thermal properties of a polyester synthesized from biphenyl-3,3'-dicarboxylic acid and 1,3-propanediol, designated as poly(propylene 3,3'-biphenyl dicarboxylate).
| Property | Value |
| Glass Transition Temperature (Tg) | ~75 °C |
| Melting Temperature (Tm) | Not observed (Amorphous) |
| 10% Weight Loss Temperature (TGA) | > 400 °C in N₂ |
Note: These are representative values and can vary depending on the molecular weight of the polymer and the specific processing conditions.
Polyamides: High-Performance Polymers with Enhanced Processability
The diacid or diacyl chloride derived from this compound can be reacted with various diamines to produce high-performance aromatic or semi-aromatic polyamides. The introduction of the non-linear 3,3'-biphenyl unit can improve the solubility and processability of these otherwise often intractable polymers, without significantly compromising their excellent thermal stability.
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
A general procedure for the synthesis of a polyamide from biphenyl-3,3'-dicarbonyl chloride and an aromatic diamine is as follows:
-
Monomer Preparation: Biphenyl-3,3'-dicarbonyl chloride is synthesized from the corresponding dicarboxylic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Polymerization: In a dry, nitrogen-purged flask, the aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The solution is cooled in an ice bath.
-
Monomer Addition: A solution of biphenyl-3,3'-dicarbonyl chloride in the same solvent is added dropwise to the stirred diamine solution. The reaction is typically exothermic and is maintained at a low temperature (0-5°C) during the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours to ensure complete polymerization.
-
Polymer Precipitation and Purification: The viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The fibrous polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual solvent and by-products, and finally dried under vacuum.
Quantitative Data: Properties of a Representative Polyamide
The following table presents typical properties for a polyamide synthesized from biphenyl-3,3'-dicarboxylic acid and an aromatic diamine.
| Property | Value |
| Inherent Viscosity | 0.8 - 1.5 dL/g |
| Glass Transition Temperature (Tg) | 250 - 300 °C |
| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂ |
| Tensile Strength | 80 - 120 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
Note: These values are illustrative and depend on the specific diamine used and the final molecular weight of the polyamide.
Metal-Organic Frameworks (MOFs): Platforms for Catalysis and Gas Storage
Biphenyl-3,3'-dicarboxylic acid, obtained from the hydrolysis of the dimethyl ester, serves as an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The angled disposition of the carboxylate groups can lead to the formation of MOFs with unique topologies and pore structures compared to those constructed from linear linkers. These materials have potential applications in gas storage, separation, and catalysis.
dot
Caption: A typical workflow for the synthesis of Metal-Organic Frameworks (MOFs).
Experimental Protocol: Solvothermal Synthesis of a MOF
A general procedure for the solvothermal synthesis of a MOF using biphenyl-3,3'-dicarboxylic acid is as follows:
-
Reactant Mixture: In a glass vial, biphenyl-3,3'-dicarboxylic acid and a metal salt (e.g., zinc nitrate hexahydrate) are mixed in a suitable solvent, which is often a high-boiling point solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Sealing and Heating: The vial is sealed and placed in a programmable oven. The mixture is heated to a specific temperature (typically between 80°C and 150°C) and held at that temperature for a period ranging from several hours to a few days.
-
Crystallization and Cooling: During the heating process, the components self-assemble into a crystalline MOF structure. The oven is then slowly cooled to room temperature to allow for the formation of well-defined crystals.
-
Isolation and Activation: The resulting crystals are isolated by filtration or decantation, washed with fresh solvent to remove any unreacted starting materials, and then typically activated by solvent exchange followed by heating under vacuum to remove the solvent molecules from the pores.
Quantitative Data: Properties of a Representative MOF
| Property | Value |
| BET Surface Area | 500 - 1500 m²/g |
| Pore Volume | 0.3 - 0.8 cm³/g |
| Thermal Stability (TGA) | Stable up to 300 - 400 °C |
| Gas Adsorption Capacity (e.g., CO₂) | Varies depending on conditions |
Note: These are typical ranges for MOFs and the specific values depend on the metal used and the resulting crystal structure.
Structure-Property Relationships
The "meta" linkage in the 3,3'-biphenyl unit is the primary determinant of the unique properties of the resulting materials. This can be visualized as a relationship between the monomer's isomeric structure and the final polymer's characteristics.
dot
Caption: Influence of biphenyl isomerism on polymer properties.
Conclusion
This compound is a highly adaptable building block with significant potential for the creation of novel materials. Its inherent non-linear geometry provides a powerful tool for scientists and researchers to fine-tune the properties of polymers and MOFs. By understanding the synthesis protocols and structure-property relationships outlined in this guide, professionals in materials science and drug development can leverage this unique monomer to design and create next-generation materials with enhanced processability, tailored thermal characteristics, and specific functionalities for a wide array of applications. Further exploration into the copolymerization of this monomer and the functionalization of the resulting materials will undoubtedly unlock even greater potential.
Unveiling the Conformational Landscape of Dimethyl Biphenyl-3,3'-dicarboxylate: A Theoretical and Computational Guide
For Immediate Release
A Comprehensive Theoretical Framework for the Conformational and Electronic Analysis of Dimethyl Biphenyl-3,3'-dicarboxylate
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and material properties. The conformational flexibility of the biphenyl core, primarily dictated by the torsional angle between the two phenyl rings, is a critical determinant of its interaction with biological targets and its solid-state packing. This compound, with its diester functionalities, presents an interesting case for conformational analysis due to the potential for steric and electronic interactions to influence its three-dimensional structure. This guide summarizes the available experimental data on closely related analogs and proposes a comprehensive computational workflow to elucidate the structural and electronic characteristics of the title compound.
Experimental Data on Analogous Compounds
While no crystal structure of this compound is publicly available, crystallographic data for several closely related analogs provide valuable insights into the expected structural parameters. This data serves as a crucial benchmark for the validation of computational models.
Table 1: Crystallographic Data for Analogs of this compound
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | Reference |
| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate | C₁₈H₁₈O₆ | Monoclinic | C2/c | - | - | - | - | - | |
| Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate | C₁₈H₁₈O₆ | Monoclinic | P2₁/c | 12.9320(6) | 7.3736(4) | 16.4203(8) | 97.410(2) | 29.11(10) | [1][2] |
| Dimethyl biphenyl-4,4′-dicarboxylate | C₁₆H₁₄O₄ | Orthorhombic | Pbca | 7.1358(9) | 5.9752(8) | 29.709(4) | 90 | - | [3] |
| 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid | C₁₆H₁₄O₆ | Orthorhombic | Ibam | - | - | - | 90 | - | [4][5] |
Proposed Computational Workflow
The following section details a recommended computational protocol for the in-depth theoretical study of this compound. This workflow is designed to provide a comprehensive understanding of its conformational preferences, electronic structure, and potential intermolecular interactions.
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 5. osti.gov [osti.gov]
A Comparative Analysis of Dimethyl biphenyl-3,3'-dicarboxylate and its 4,4'-Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the physical properties of dimethyl biphenyl-3,3'-dicarboxylate and its 4,4'-isomer, dimethyl biphenyl-4,4'-dicarboxylate. This document is intended to serve as a comprehensive resource, consolidating available data on their physical characteristics, experimental protocols for property determination, and relevant biological signaling pathways.
Core Physical Properties: A Comparative Summary
The physical properties of the two isomers are summarized below. Data for dimethyl biphenyl-4,4'-dicarboxylate is more readily available due to its wider use and study.
| Property | This compound | Dimethyl biphenyl-4,4'-dicarboxylate |
| Molecular Formula | C₁₆H₁₄O₄ | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol | 270.28 g/mol |
| Melting Point | Data not readily available | 213-215 °C[1][2][3] |
| Boiling Point | Data not readily available | 407.0 ± 38.0 °C at 760 mmHg (estimated)[1] |
| Appearance | Data not readily available | White or cream crystalline powder[3] |
| Solubility | Data not readily available | Insoluble in water.[2][3] Soluble in DMSO (approx. 0.25 mg/ml) and dimethylformamide (approx. 1 mg/ml).[4] Slightly soluble in benzene and chloroform (with heating and sonication).[3] |
| CAS Number | 1751-97-9[5] | 792-74-5[2] |
Crystallographic Data: The 4,4'-Isomer
Detailed crystallographic data has been reported for dimethyl biphenyl-4,4'-dicarboxylate, providing insight into its solid-state structure.
| Crystal Data | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 7.1358(9) Å, b = 5.9752(8) Å, c = 29.709(4) Å |
| Volume | 1266.7(3) ų |
| Z | 4 |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and property determination of these exact isomers are not widely published. However, general and standard methodologies are applicable.
Synthesis of Dimethyl biphenyl-4,4'-dicarboxylate
A common synthetic route involves the esterification of biphenyl-4,4'-dicarboxylic acid. While a specific detailed protocol for this reaction is not available in the search results, a general procedure would involve:
-
Reaction Setup : Biphenyl-4,4'-dicarboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis : A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.
-
Reflux : The reaction mixture is heated to reflux for several hours to drive the esterification reaction to completion.
-
Workup : After cooling, the reaction mixture is typically neutralized with a weak base, and the product is extracted with an organic solvent.
-
Purification : The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol or ethyl acetate, to yield pure dimethyl biphenyl-4,4'-dicarboxylate.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary tube method.[6][7][8][9]
-
Sample Preparation : A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube, sealed at one end.[6][8]
-
Apparatus Setup : The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., an oil bath or a metal block heating apparatus).[6]
-
Heating : The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
Observation : The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting) are recorded as the melting point range.[6][7]
Determination of Solubility
The solubility of a compound in various solvents is determined by direct observation.[10][11][12]
-
Sample Preparation : A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition : A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing : The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).
-
Observation : The mixture is then observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble. This process can be repeated with different solvents to create a solubility profile.
Biological Activity and Signaling Pathways
Dimethyl biphenyl-4,4'-dicarboxylate has been identified as a hepatoprotective agent and has been shown to stimulate the JAK/STAT signaling pathway.[2][3]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in cellular processes like proliferation, differentiation, and immune response.[13][14][15] The general mechanism involves the binding of a ligand to its receptor, which leads to the activation of associated JAKs.[14] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription.[14][16]
A simplified representation of the JAK/STAT signaling pathway.
General Experimental Workflow for Compound Characterization
The characterization of a novel or uncharacterized chemical compound typically follows a logical workflow to determine its identity, purity, and physical properties.
A general workflow for the characterization of a chemical compound.
References
- 1. Biphenyl dimethyl dicarboxylate | CAS#:792-74-5 | Chemsrc [chemsrc.com]
- 2. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]
- 3. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1751-97-9 Cas No. | Dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate | Apollo [store.apolloscientific.co.uk]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. athabascau.ca [athabascau.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. biorbyt.com [biorbyt.com]
- 16. The JAK-STAT pathway: signal transduction involved in proliferation, differentiation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial landscape and Purity of Dimethyl biphenyl-3,3'-dicarboxylate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of Dimethyl biphenyl-3,3'-dicarboxylate (CAS No. 1751-97-9). It is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound and implementing appropriate quality control measures. This document outlines key commercial suppliers, reported purity levels, and detailed methodologies for purification and analysis.
Commercial Suppliers and Purity
The availability of this compound from various commercial suppliers is crucial for research and development activities. The purity of the compound can vary between suppliers and batches, making it essential to consider this information when selecting a source. The following table summarizes publicly available data from several chemical suppliers. It is important to note that purity claims should always be verified by obtaining a certificate of analysis (CoA) for the specific lot.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Stated Purity | Additional Information |
| Apollo Scientific | 1751-97-9 | 270.28 | 98% | MDL Number: MFCD09032456[1] |
| Sigma-Aldrich | 1751-97-9 | 270.28 | - | MDL number: MFCD09032456 |
| Boron Molecular | 2051-62-9 (related) | - | 97% | Note: CAS number for a related compound. |
Experimental Protocols
Sourcing a chemical is only the first step; ensuring its purity is paramount for the reliability and reproducibility of experimental results. Below are detailed, adaptable protocols for the purification and analysis of this compound, based on established methods for similar biphenyl compounds.
Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility characteristics of the compound. For biphenyl dicarboxylates, a common approach involves using a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Principle: This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent mixture. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.
Apparatus:
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Reagents:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)[2]
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For biphenyl esters, ethyl acetate or ethanol are often suitable choices. A two-solvent system, such as ethyl acetate-hexane, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. If using a solvent pair, dissolve the compound in the more soluble solvent and then add the less soluble solvent (anti-solvent) dropwise until the solution becomes slightly turbid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Analysis
To verify the purity of this compound, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The retention time of a compound is a characteristic feature that can be used for identification and quantification.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for pH adjustment, if necessary)[3][4]
-
This compound standard (of known purity)
Adapted HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography of aromatic compounds. A typical starting point could be a gradient or isocratic elution with a mobile phase composition such as 80:20 (v/v) acetonitrile:water. The pH can be adjusted with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the material to be tested at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, a calibration curve should be generated using standards of known concentrations.
-
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information.
Instrumentation:
-
GC-MS system with a capillary column
-
Data acquisition and processing software
Adapted GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the analysis of biphenyl compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A starting temperature of around 150°C, held for a few minutes, followed by a ramp up to 280-300°C at a rate of 10-20°C/min.
-
Injector Temperature: 250-280°C.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: A mass range of 50-500 amu is typically sufficient to capture the molecular ion and key fragment ions of this compound.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
The resulting chromatogram will show the separation of different components, and the mass spectrum of each peak can be used to identify the compound and any impurities by comparing them to a spectral library or a known standard. Purity is estimated by the relative peak areas.
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For organic compounds, ¹H and ¹³C NMR are standard techniques for structural elucidation and purity assessment.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
Procedure:
-
Dissolve a small amount of the purified sample in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
The ¹H NMR spectrum should show the expected signals for the aromatic protons and the methyl ester protons with the correct chemical shifts, splitting patterns, and integration values.
-
The ¹³C NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.
-
The presence of unexpected signals may indicate the presence of impurities. The relative integration of impurity signals to the main compound signals in the ¹H NMR can be used for a semi-quantitative estimation of purity. For this compound, the expected ¹H NMR signals would include multiplets in the aromatic region (around 7.2-8.5 ppm) and a singlet for the two methyl groups of the esters (around 3.9 ppm).
-
Workflow for Supplier Selection and Quality Control
The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound and ensuring the quality of the purchased material for research and development purposes.
Caption: Workflow for sourcing and quality control of this compound.
References
- 1. 1751-97-9 Cas No. | Dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate | Apollo [store.apolloscientific.co.uk]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Separation of 3,3’-Dimethylbiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 3,3’-Dimethylbiphenyl | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Biphenyl-3,3'-dicarboxylic Acid as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. This document provides detailed application notes and protocols for the synthesis of MOFs using biphenyl-3,3'-dicarboxylic acid as the primary organic ligand. The initial precursor, Dimethyl biphenyl-3,3'-dicarboxylate, must first be hydrolyzed to its corresponding dicarboxylic acid to facilitate coordination with metal centers.
The use of biphenyl-3,3'-dicarboxylic acid and its isomers as linkers in MOF synthesis has been shown to yield materials with interesting structural and functional properties. For instance, MOFs synthesized with the isomeric 4,4'-biphenyl dicarboxylic acid (BPDC) have demonstrated potential in supercapacitor applications.[1][2] Similarly, substituted versions like 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid have been used to create novel MOFs with varying topologies and high thermal stability.[3] These examples highlight the potential for creating robust and functional MOFs using the biphenyl-dicarboxylate backbone.
The inherent porosity and the potential for functionalization of these MOFs make them particularly attractive for drug delivery applications. The controlled release of therapeutic agents is a key area of research, and MOFs offer a platform for high drug loading and tunable release kinetics.[4][5][6] This document will guide researchers through the necessary steps, from ligand synthesis to MOF fabrication and characterization, with a focus on their potential application in drug development.
Ligand Synthesis: Hydrolysis of this compound
The foundational step in the synthesis of the target MOFs is the preparation of the biphenyl-3,3'-dicarboxylic acid ligand from its dimethyl ester precursor. This is typically achieved through alkaline hydrolysis.
Experimental Protocol: Alkaline Hydrolysis
This protocol outlines a general procedure for the hydrolysis of this compound.
Materials:
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Filter paper
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol or ethanol.
-
Add an aqueous solution of excess potassium hydroxide (typically 3-5 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Dissolve the remaining solid in distilled water.
-
Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the biphenyl-3,3'-dicarboxylic acid.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.
-
Dry the resulting biphenyl-3,3'-dicarboxylic acid in a vacuum oven at 60-80 °C overnight.
-
The purity of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Synthesis of Metal-Organic Frameworks
The following protocols describe the solvothermal synthesis of MOFs using biphenyl-3,3'-dicarboxylic acid with different metal ions (Zinc, Copper, and Nickel). Solvothermal synthesis is a common method for producing high-quality crystalline MOFs.[5]
General Solvothermal Synthesis Protocol
Materials:
-
Biphenyl-3,3'-dicarboxylic acid (H₂BPDC-3,3')
-
Metal salt (e.g., Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O], Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O], or Nickel(II) nitrate hexahydrate [Ni(NO₃)₂·6H₂O])
-
N,N-Dimethylformamide (DMF)
-
Ethanol or Methanol
-
Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve the metal salt and biphenyl-3,3'-dicarboxylic acid in DMF. The molar ratio of metal salt to ligand can be varied to optimize the synthesis, with a 1:1 or 2:1 ratio being a common starting point.[1][7]
-
The solution is typically sonicated for a few minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 180 °C) and maintain this temperature for a set period (usually 24 to 72 hours).[1]
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.[8]
-
Dry the synthesized MOF in a vacuum oven at a suitable temperature to activate the material.
Characterization of Synthesized MOFs
Proper characterization is crucial to confirm the successful synthesis and to understand the properties of the MOF.
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal centers. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature required for solvent removal (activation). |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area, pore volume, and pore size distribution of the activated MOF.[7] |
Quantitative Data Summary
The following tables summarize typical quantitative data for MOFs synthesized using biphenyl dicarboxylate-based linkers. Note that the exact values will depend on the specific metal ion, synthesis conditions, and the isomer of the ligand used.
Table 1: Synthesis Parameters and Physical Properties of Biphenyl Dicarboxylate-Based MOFs
| MOF Name (Hypothetical) | Metal Ion | Ligand | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| Zn-BPDC-3,3' | Zn(II) | Biphenyl-3,3'-dicarboxylic acid | 120 | Data not available | Data not available | >380 | [3] |
| Cu-BPDC-3,3' | Cu(II) | Biphenyl-3,3'-dicarboxylic acid | 100 | Data not available | Data not available | Data not available | [3] |
| Ni-BPDC-4,4' | Ni(II) | Biphenyl-4,4'-dicarboxylic acid | 180 | 311.99 | Data not available | ~350 | [1] |
| Cu-BPDC-4,4' | Cu(II) | Biphenyl-4,4'-dicarboxylic acid | 85 | ~9.93 | ~0.049 | Data not available | [7] |
Note: Data for MOFs synthesized with the exact biphenyl-3,3'-dicarboxylic acid ligand is limited in the searched literature. The provided data for the 4,4'-isomer and the dimethoxy-substituted 3,3'-isomer serve as a reference.
Table 2: Drug Loading and Release Properties of Biphenyl Dicarboxylate-Based MOFs
| MOF | Drug | Loading Capacity (wt%) | Release Conditions | Release Profile | Reference |
| Cu-BPDC-4,4' | Montelukast Sodium | Ratio dependent | PBS (pH 7.4), 37 °C | Sustained release over 60 min | [4][7] |
| UiO-66 | Doxorubicin | 45 wt% | Not specified | Not specified | [6] |
Application in Drug Development
MOFs synthesized from biphenyl-dicarboxylate linkers are promising candidates for drug delivery systems due to their high porosity and tunable properties.[5][6] The aromatic nature of the biphenyl linker can facilitate π-π stacking interactions with drug molecules containing aromatic rings, potentially leading to high loading capacities.[4]
Experimental Protocol: Drug Loading
This protocol describes a general procedure for loading a drug into the synthesized MOF.
Materials:
-
Activated MOF
-
Drug of interest
-
Suitable solvent (in which the drug is soluble and does not degrade the MOF)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of the activated MOF in a solution of the drug with a known concentration.
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the drug to diffuse into the pores of the MOF.
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the drug-loaded MOF with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry and calculating the difference from the initial concentration.
Experimental Protocol: In Vitro Drug Release
This protocol outlines a method for studying the in vitro release of a drug from the loaded MOF.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Thermostatic shaker or water bath at 37 °C
-
Centrifuge or syringe filters
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS (pH 7.4).
-
Place the suspension in a thermostatic shaker at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separate the MOF particles from the aliquot by centrifugation or filtration.
-
Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.
-
Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for the synthesis and application of MOFs.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of MOFs and Characterization and Drug Loading Efficiency | MDPI [mdpi.com]
- 8. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Dimethyl Biphenyl-3,3'-dicarboxylate" in the Synthesis of Coordination Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dimethyl biphenyl-3,3'-dicarboxylate and its corresponding carboxylic acid, biphenyl-3,3'-dicarboxylic acid, are versatile organic ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The biphenyl core provides rigidity and the potential for rotation along the C-C single bond, allowing for structural flexibility and the formation of diverse network topologies. The carboxylate groups offer multiple coordination modes to connect metal ions, leading to the assembly of one-, two-, and three-dimensional structures. These materials have potential applications in catalysis, gas storage, sensing, and drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers using biphenyl-3,3'-dicarboxylate-based ligands. The protocols are based on established hydrothermal synthesis techniques reported for similar biphenyl-dicarboxylate linkers.
Data Presentation
Crystallographic Data of a Related Biphenyl-Dicarboxylate Ligand
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.1358 (9) |
| b (Å) | 5.9752 (8) |
| c (Å) | 29.709 (4) |
| V (ų) | 1266.7 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.417 |
Representative Coordination Polymers from Biphenyl-Dicarboxylate Isomers
The following table summarizes the composition and dimensionality of coordination polymers synthesized using positional isomers of biphenyl-dicarboxylic acid, highlighting the structural diversity achievable with this class of ligands.[3]
| Compound Formula | Metal Ion | Ancillary Ligand | Dimensionality |
| [Co₂(μ₂-H₂L¹)₂(phen)₂(H₂O)₄] | Co(II) | phen | 0D |
| [Mn₂(μ₄-H₂L¹)₂(phen)₂]n·4nH₂O | Mn(II) | phen | 3D |
| [Zn(μ₂-H₂L¹)(2,2'-bipy)(H₂O)]n | Zn(II) | 2,2'-bipy | 1D |
| [Cd(μ₂-H₂L¹)(2,2'-bipy)(H₂O)]n | Cd(II) | 2,2'-bipy | 1D |
| [Zn(μ₂-H₂L¹)(μ₂-4,4'-bipy)]n | Zn(II) | 4,4'-bipy | 3D |
| [Zn(μ₂-H₂L²)(phen)]n | Zn(II) | phen | 1D |
| [Cd(μ₃-H₂L²)(phen)]n | Cd(II) | phen | 2D |
| [Cu(μ₂-H₂L²)(μ₂-4,4'-bipy)(H₂O)]n | Cu(II) | 4,4'-bipy | 2D |
H₄L¹ = 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid; H₄L² = 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid; phen = 1,10-phenanthroline; 2,2'-bipy = 2,2'-bipyridine; 4,4'-bipy = 4,4'-bipyridine.
Experimental Protocols
Protocol 1: General Hydrothermal Synthesis of a Coordination Polymer using Biphenyl-3,3'-dicarboxylic Acid
This protocol is adapted from general procedures for the synthesis of coordination polymers using biphenyl-dicarboxylate linkers.[3][4] It is assumed that this compound is hydrolyzed in situ to the corresponding dicarboxylic acid under hydrothermal conditions, or that the dicarboxylic acid is used directly.
Materials:
-
Biphenyl-3,3'-dicarboxylic acid (or this compound)
-
Metal(II) salt (e.g., Zn(NO₃)₂·6H₂O, CdCl₂·H₂O, Cu(NO₃)₂·3H₂O)
-
N-donor ancillary ligand (e.g., 1,10-phenanthroline, 2,2'-bipyridine, 4,4'-bipyridine) (optional)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment and deprotonation)
-
Deionized Water
-
Solvent (e.g., N,N'-dimethylformamide - DMF)
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine biphenyl-3,3'-dicarboxylic acid (0.1 mmol) and the chosen metal(II) salt (0.1 mmol).
-
Add the N-donor ancillary ligand (0.1 mmol), if desired, to act as a crystallization mediator and to control the dimensionality of the resulting framework.
-
Add 10 mL of deionized water or a mixture of water and an organic solvent like DMF.
-
Add a few drops of NaOH solution (e.g., 1 M) to adjust the pH and facilitate the deprotonation of the carboxylic acid groups.
-
Stir the mixture for 15-30 minutes at room temperature to ensure homogeneity.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 160-180 °C for 72 hours.
-
After the reaction is complete, cool the autoclave slowly to room temperature (e.g., at a rate of 5 °C/h).
-
Collect the resulting crystals by filtration, wash them with deionized water and a suitable organic solvent (e.g., ethanol), and dry them in air.
Characterization:
The synthesized coordination polymers should be characterized by single-crystal X-ray diffraction to determine their structure. Further characterization can include powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and elemental analysis.
Visualizations
Logical Workflow for Coordination Polymer Synthesis
Caption: Hydrothermal synthesis workflow for coordination polymers.
Potential Coordination Modes of Biphenyl-3,3'-dicarboxylate
Caption: Common carboxylate coordination modes.
References
Application Notes and Protocols for Polymerization Reactions Involving Dimethyl Biphenyl-3,3'-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential polymerization reactions involving dimethyl biphenyl-3,3'-dicarboxylate, a key monomer for the synthesis of advanced polymers. The protocols detailed below are based on established methods for analogous aromatic esters and are intended to serve as a foundational guide for the development of novel polyesters and polyamides with unique thermal and mechanical properties.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a widely utilized industrial method for producing high-molecular-weight polyesters from dimethyl esters and diols. This process involves a two-stage reaction: ester interchange (transesterification) followed by polycondensation under high vacuum and temperature. The "kinked" nature of the 3,3'-disubstituted biphenyl unit is expected to influence the resulting polymer's morphology, potentially leading to amorphous materials with good solubility.
Experimental Protocol: Melt Polycondensation of this compound with a Diol
This protocol describes the synthesis of a polyester from this compound and a representative diol, such as 1,4-butanediol.
Materials:
-
This compound
-
1,4-butanediol (or other suitable diol)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Chloroform and methanol (for polymer precipitation and washing)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diol. Add a catalytic amount of titanium(IV) butoxide (typically 100-500 ppm relative to the dicarboxylate) and a small amount of antioxidant.
-
Ester Interchange (First Stage):
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-220°C.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg using a high-vacuum pump.
-
A significant increase in the viscosity of the reaction mixture will be observed as the polycondensation proceeds and ethylene glycol is removed.
-
Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly pouring the solution into an excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected polymer properties based on analogous biphenyl polyester syntheses.
| Parameter | Value |
| Monomer Ratio (Dicarboxylate:Diol) | 1:1.05-1:1.2 (slight excess of diol) |
| Catalyst Concentration (Ti(OBu)₄) | 100 - 500 ppm |
| Ester Interchange Temperature | 180 - 220 °C |
| Ester Interchange Time | 2 - 4 hours |
| Polycondensation Temperature | 250 - 280 °C |
| Polycondensation Time | 2 - 4 hours |
| Vacuum | < 1 mmHg |
| Expected Inherent Viscosity | 0.5 - 1.0 dL/g |
| Expected Glass Transition Temperature (Tg) | 150 - 250 °C |
| Expected Decomposition Temperature (Td) | > 400 °C |
Experimental Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis via melt polycondensation.
Synthesis of Polyamides via Solution Polycondensation
For the synthesis of polyamides, which often have higher melting points and stronger intermolecular interactions than polyesters, solution polycondensation is a more suitable method. The Yamazaki phosphorylation reaction is a well-established method for preparing aromatic polyamides under mild conditions.[1][2]
Experimental Protocol: Solution Polycondensation of this compound with a Diamine (via Diacid)
This protocol first involves the hydrolysis of this compound to the corresponding diacid, followed by the Yamazaki phosphorylation reaction with an aromatic diamine.
Part A: Hydrolysis of this compound
-
Reflux a mixture of this compound in an excess of aqueous sodium hydroxide solution until the ester is completely dissolved.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the biphenyl-3,3'-dicarboxylic acid.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
Part B: Yamazaki Phosphorylation Reaction
Materials:
-
Biphenyl-3,3'-dicarboxylic acid (from Part A)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Heating mantle with a temperature controller.
Procedure:
-
Charging the Reactor: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve biphenyl-3,3'-dicarboxylic acid, an equimolar amount of the aromatic diamine, and lithium chloride in NMP.
-
Addition of Reagents: Add pyridine and then triphenyl phosphite to the stirred solution.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours. The solution will become viscous as the polymerization proceeds.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing and Drying: Filter the fibrous polymer, and wash it thoroughly with hot water and methanol to remove residual solvents and reagents. Dry the polyamide in a vacuum oven at 80-100°C.
Quantitative Data Summary
The following table presents typical reaction parameters for the Yamazaki phosphorylation reaction based on similar aromatic polyamide syntheses.[1][2]
| Parameter | Value |
| Monomer Concentration | 0.2 - 0.5 mol/L in NMP |
| LiCl Concentration | 5 - 10 wt% of solvent |
| Molar Ratio (Diacid:Diamine:TPP) | 1 : 1 : 2.2 |
| Pyridine to NMP ratio (v/v) | 1:2 to 1:5 |
| Reaction Temperature | 100 - 120 °C |
| Reaction Time | 3 - 6 hours |
| Expected Inherent Viscosity | 0.5 - 1.5 dL/g |
| Expected Glass Transition Temperature (Tg) | 200 - 300 °C |
| Expected Decomposition Temperature (Td) | > 450 °C |
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for polyamide synthesis via Yamazaki phosphorylation.
Characterization of Polymers
The synthesized polyesters and polyamides should be characterized to determine their molecular weight, thermal properties, and structural integrity.
Recommended Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or amide linkages and the disappearance of carboxylic acid or ester starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of the biphenyl monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (Td).
-
Inherent Viscosity: As a measure of the polymer's molecular weight.
Logical Relationship of Characterization
Caption: Key characterization techniques for synthesized polymers.
References
Application Notes and Protocols for Dimethyl Biphenyl-3,3'-dicarboxylate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl biphenyl-3,3'-dicarboxylate is a rigid, aromatic dicarboxylic acid ester monomer that holds potential for the synthesis of high-performance polymers. Its biphenyl core can impart thermal stability, mechanical strength, and specific optical properties to the resulting polymers. This document provides an overview of its potential applications in polymer chemistry, along with generalized experimental protocols for the synthesis of polyesters and polyamides. Due to a scarcity of specific literature on the polymerization of the 3,3'-isomer, the following protocols are based on established methods for analogous aromatic dicarboxylic acid esters and should be considered as a starting point for research and development.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1751-97-9 |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Structure | graph { |
| layout=neato; | |
| node [shape=plaintext]; | |
| edge [style=invis]; | |
| a [label="C₁₆H₁₄O₄"]; | |
| b [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=266844&t=l"]; | |
| a -- b; | |
| } | |
Caption: Chemical structure of this compound.
Potential Applications in Polymer Synthesis
The unique structure of this compound makes it a candidate for synthesizing a variety of polymers, including:
-
Polyesters: Through polycondensation with diols, this monomer can produce polyesters with high glass transition temperatures and thermal stability. These materials could find use in applications requiring high-temperature resistance, such as in automotive components, aerospace materials, and electronic insulators.
-
Polyamides: Reaction with diamines can yield polyamides with enhanced rigidity and potentially improved mechanical properties compared to those derived from more flexible dicarboxylic acids. These could be suitable for engineering plastics and high-strength fibers.
-
Polyimides: While requiring conversion to the corresponding dianhydride, the biphenyl structure could be incorporated into polyimides, a class of polymers known for their exceptional thermal and chemical resistance.
Experimental Protocols (General Procedures)
The following are generalized protocols for the synthesis of polyesters and polyamides using an aromatic dimethyl ester like this compound. Note: These are general guidelines and optimization of reaction conditions (temperature, time, catalyst, etc.) will be necessary for specific monomer combinations.
Polyester Synthesis via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high molecular weight polyesters.
Workflow for Polyester Synthesis:
Caption: General workflow for polyester synthesis via melt polycondensation.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
Stabilizer (e.g., phosphite antioxidant)
-
High-purity nitrogen gas
Equipment:
-
Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection.
-
Heating mantle or oil bath
-
Vacuum pump
-
Temperature controller
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen diol. Add the catalyst (typically 200-500 ppm based on the weight of the ester) and stabilizer.
-
Esterification: Purge the reactor with high-purity nitrogen. Heat the mixture to 180-220°C with constant stirring. Methanol will be generated as a byproduct of the transesterification reaction and should be continuously removed by distillation. The reaction progress can be monitored by the amount of methanol collected. This stage is typically continued for 2-4 hours.
-
Polycondensation: After the theoretical amount of methanol has been collected, gradually increase the temperature to 250-280°C. Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 Torr over a period of 1-2 hours. This stage facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight.
-
Monitoring and Completion: The progress of the polycondensation is monitored by the increase in the viscosity of the melt, which can be observed through the torque on the stirrer motor. The reaction is considered complete when the desired viscosity is reached.
-
Product Recovery: The molten polymer is then extruded from the reactor under nitrogen pressure into a water bath for cooling and subsequently pelletized.
Polyamide Synthesis via Solution Polycondensation
This protocol describes the synthesis of a polyamide from the diacid, which can be obtained by hydrolysis of this compound.
Workflow for Polyamide Synthesis:
Caption: General workflow for polyamide synthesis via solution polycondensation.
Materials:
-
Biphenyl-3,3'-dicarboxylic acid (obtained from hydrolysis of the dimethyl ester)
-
Diamine (e.g., hexamethylenediamine, p-phenylenediamine)
-
Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
Condensing agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or triphenyl phosphite (TPP) in the presence of pyridine)
-
Lithium chloride (optional, to improve solubility)
-
Non-solvent for precipitation (e.g., methanol, ethanol)
Procedure:
-
Hydrolysis of this compound: Reflux the dimethyl ester with an excess of aqueous sodium hydroxide solution until the reaction is complete (TLC monitoring). Cool the reaction mixture and acidify with hydrochloric acid to precipitate the biphenyl-3,3'-dicarboxylic acid. Filter, wash with water, and dry the diacid.
-
Polycondensation: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of biphenyl-3,3'-dicarboxylic acid and the chosen diamine in the aprotic polar solvent. Lithium chloride (typically 5% w/v) can be added to enhance the solubility of the resulting polyamide.
-
Addition of Condensing Agent: Cool the solution in an ice bath and add the condensing agent (e.g., a solution of DCC and a catalytic amount of DMAP, or TPP and pyridine).
-
Reaction: Allow the reaction to proceed at room temperature for several hours, and then heat to a moderate temperature (e.g., 80-100°C) to ensure complete polymerization. The reaction progress can be monitored by the increase in solution viscosity.
-
Product Isolation: Precipitate the polyamide by pouring the viscous solution into a non-solvent such as methanol.
-
Purification: Filter the fibrous polymer, wash it thoroughly with methanol and water to remove unreacted monomers and byproducts, and then dry it in a vacuum oven.
Characterization and Data Presentation
The synthesized polymers should be characterized to determine their properties. The following table provides a template for summarizing key quantitative data.
| Property | Test Method | Units | Polymer from Protocol 4.1 | Polymer from Protocol 4.2 |
| Molecular Weight (Mn) | GPC | g/mol | ||
| Molecular Weight (Mw) | GPC | g/mol | ||
| Polydispersity Index (PDI) | GPC | - | ||
| Glass Transition Temp. (Tg) | DSC | °C | ||
| Melting Temperature (Tm) | DSC | °C | ||
| Decomposition Temp. (Td) | TGA | °C | ||
| Tensile Strength | ASTM D638 | MPa | ||
| Young's Modulus | ASTM D638 | GPa | ||
| Elongation at Break | ASTM D638 | % |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
High-temperature reactions should be conducted with appropriate shielding and temperature control.
-
Vacuum operations should be performed behind a safety shield.
Synthesis of Dimethyl biphenyl-3,3'-dicarboxylate via Suzuki Coupling: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Dimethyl biphenyl-3,3'-dicarboxylate through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed for chemistry professionals in research and development who require a reliable method for the formation of carbon-carbon bonds to create biphenyl structures, which are common scaffolds in medicinal chemistry and materials science.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst and a base. In this specific application, methyl 3-bromobenzoate is coupled with (3-(methoxycarbonyl)phenyl)boronic acid to yield this compound. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to form the biphenyl product and regenerate the active palladium catalyst.
Experimental Protocol
This protocol outlines a general and robust procedure for the synthesis of this compound.
Materials:
-
Methyl 3-bromobenzoate
-
(3-(methoxycarbonyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an expected value based on similar Suzuki coupling reactions reported in the literature, as specific yield data for this exact reaction is not widely published.
| Parameter | Value |
| Reactants | |
| Methyl 3-bromobenzoate | 1.0 equivalent |
| (3-(methoxycarbonyl)phenyl)boronic acid | 1.2 equivalents |
| Catalyst System | |
| Palladium(II) acetate | 2 mol% |
| Triphenylphosphine | 8 mol% |
| Base | |
| Potassium carbonate | 2.0 equivalents |
| Solvent System | |
| 1,4-Dioxane:Water | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product Name | This compound |
| Expected Yield | 80-95% |
| Characterization Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 8.24 (t, J = 1.8 Hz, 2H), 8.08 (dt, J = 7.8, 1.4 Hz, 2H), 7.78 (dt, J = 7.7, 1.4 Hz, 2H), 7.52 (t, J = 7.8 Hz, 2H), 3.96 (s, 6H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.7, 140.8, 133.3, 131.0, 130.3, 129.2, 128.9, 52.3. |
| Mass Spectrum (EI) | m/z: 270.0892 [M]⁺ (Calculated for C₁₆H₁₄O₄: 270.0892) |
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: Hydrolysis of Dimethyl biphenyl-3,3'-dicarboxylate to 3,3'-biphenyldicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of Dimethyl biphenyl-3,3'-dicarboxylate to its corresponding diacid, 3,3'-biphenyldicarboxylic acid. This conversion is a fundamental step in the synthesis of various compounds with applications in materials science and drug development. The protocol outlines the necessary reagents, equipment, and procedural steps for successful synthesis and purification. Additionally, this note includes a summary of quantitative data, spectroscopic information for the starting material and product, and a discussion on the applications of 3,3'-biphenyldicarboxylic acid in the pharmaceutical industry.
Introduction
Biphenyl derivatives are a significant class of organic compounds utilized in medicinal chemistry due to their versatile and diverse applications.[1] The carboxylic acid functional group, in particular, plays a crucial role in the biochemistry of living systems and drug design.[1] 3,3'-Biphenyldicarboxylic acid serves as a key building block for the synthesis of more complex molecules, including bioactive compounds and functional materials. The hydrolysis of its dimethyl ester is a common and efficient method for its preparation. This document presents a standardized protocol for this chemical transformation.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | C₁₆H₁₄O₄ | 270.28 | Not available | Inferred: ~8.2-7.5 (Ar-H), ~3.9 (O-CH₃) | Inferred: ~1720 (C=O, ester), ~1250 (C-O) |
| 3,3'-Biphenyldicarboxylic acid | C₁₄H₁₀O₄ | 242.23 | >300[2] | (DMSO-d₆): 13.07 (s, 2H, COOH), 8.07 (d, 4H), 7.87 (d, 4H)[3] | 3500-2500 (O-H, broad), ~1700 (C=O, acid)[4] |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Type | Alkaline Hydrolysis |
| Base | Potassium Hydroxide (KOH) |
| Solvent | Methanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 90-98% |
| Purity | >95% after recrystallization |
Experimental Protocol
Materials and Equipment
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in methanol. A typical concentration is in the range of 0.1 to 0.5 M.
-
Addition of Base: Prepare a solution of potassium hydroxide in water (e.g., 2-4 molar equivalents of KOH with respect to the diester). Slowly add the aqueous KOH solution to the methanolic solution of the diester with stirring.
-
Hydrolysis: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the methanol using a rotary evaporator. c. Dilute the remaining aqueous solution with deionized water. d. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidification and Precipitation: a. Cool the aqueous solution in an ice bath. b. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. This will cause the 3,3'-biphenyldicarboxylic acid to precipitate out of the solution as a white solid.
-
Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the solid with cold deionized water to remove any inorganic salts. c. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Drying: Dry the purified 3,3'-biphenyldicarboxylic acid in a vacuum oven to a constant weight.
Experimental Workflow
References
Application Notes and Protocols: Dimethyl Biphenyl-3,3'-dicarboxylate as a Precursor for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of dimethyl biphenyl-3,3'-dicarboxylate as a precursor for the synthesis of advanced functional materials. The protocols included are detailed methodologies for the synthesis of key material classes, including metal-organic frameworks (MOFs) and high-performance polymers.
Introduction
This compound is a versatile aromatic building block. Its rigid biphenyl core and the meta-disposed carboxylate groups make it an excellent candidate for creating materials with unique structural and functional properties. The first critical step in utilizing this precursor is its hydrolysis to the corresponding biphenyl-3,3'-dicarboxylic acid, which then serves as a linker or monomer in the synthesis of more complex structures.
Key Applications
The primary applications for materials derived from this compound are in the fields of materials science and polymer chemistry. The resulting biphenyl-3,3'-dicarboxylic acid can be used to synthesize:
-
Metal-Organic Frameworks (MOFs): The rigid nature of the biphenyl-3,3'-dicarboxylate linker allows for the construction of porous crystalline materials with potential applications in gas storage, separation, and catalysis.
-
High-Performance Polymers: As a monomer, biphenyl-3,3'-dicarboxylic acid can be incorporated into polyesters and polyamides, imparting high thermal stability and specific mechanical properties to the resulting polymers.
While some biphenyl derivatives have shown biological activity, such as the hepatoprotective effects of dimethyl biphenyl-4,4'-dicarboxylate, there is currently limited information on the specific pharmacological applications of the 3,3'-isomer.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Biphenyl-3,3'-dicarboxylic Acid
This protocol describes the basic hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, the key intermediate for subsequent reactions.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of water and THF.
-
Add an excess of potassium hydroxide to the solution.
-
Reflux the mixture for 18 hours with stirring.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Dry the resulting biphenyl-3,3'-dicarboxylic acid under vacuum.
Protocol 2: Synthesis of a Metal-Organic Framework (MOF) using Biphenyl-3,3'-dicarboxylic Acid
This protocol provides a general method for the solvothermal synthesis of a MOF using biphenyl-3,3'-dicarboxylic acid as the organic linker. The specific properties of the resulting MOF will depend on the chosen metal salt.
Materials:
-
Biphenyl-3,3'-dicarboxylic acid (from Protocol 1)
-
A metal salt (e.g., Zinc nitrate, Cadmium nitrate, Copper nitrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a small glass vial, dissolve biphenyl-3,3'-dicarboxylic acid and the chosen metal salt in DMF.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 80-120 °C) for 24-72 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature.
-
Single crystals of the MOF should form in the vial.
-
Carefully decant the solvent and wash the crystals with fresh DMF, followed by ethanol.
-
The resulting crystals can be dried and characterized.
Protocol 3: Synthesis of a Wholly Aromatic Polyester
This protocol describes the synthesis of a thermotropic aromatic polyester via melt polycondensation of biphenyl-3,3'-dicarboxylic acid with an aromatic diol.
Materials:
-
Biphenyl-3,3'-dicarboxylic acid (from Protocol 1)
-
An aromatic diol diacetate (e.g., hydroquinone diacetate, 4,4'-biphenol diacetate)
-
Catalyst (e.g., antimony trioxide)
Procedure:
-
Combine biphenyl-3,3'-dicarboxylic acid and the aromatic diol diacetate in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate polycondensation (typically 250-300 °C).
-
Acetic acid will be evolved as a byproduct and should be removed from the reaction vessel.
-
After an initial period of stirring at atmospheric pressure, apply a vacuum to facilitate the removal of the remaining acetic acid and increase the molecular weight of the polymer.
-
Continue the reaction under vacuum until the desired melt viscosity is achieved.
-
Cool the polymer to room temperature and isolate the solid polyester.
Data Presentation
The following tables summarize representative quantitative data for functional materials derived from biphenyl dicarboxylic acid analogues. These values provide an indication of the properties that can be expected for materials synthesized from biphenyl-3,3'-dicarboxylic acid.
Table 1: Thermal Properties of Metal-Organic Frameworks Derived from Biphenyl Dicarboxylic Acid Analogues
| Metal Ion | Linker | Thermal Stability (°C) | Reference |
| Cd(II) | 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid | >380 | [1] |
| Zn(II) | 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid | >380 | [1] |
Table 2: Thermal Properties of Aromatic Polyesters Derived from Biphenyl Dicarboxylic Acid Analogues
| Dicarboxylic Acid | Aromatic Diol | Glass Transition Temperature (Tg, °C) | Reference |
| 3-Phenyl-4,4'-biphenyldicarboxylic acid | Hydroquinone | 170 | [2] |
| 3-Phenyl-4,4'-biphenyldicarboxylic acid | 4,4'-Biphenol | 125 | [2] |
| Biphenyl-3,4'-dicarboxylic acid based copolyester | - | up to 190 | [3] |
Visualizations
The following diagrams illustrate the logical workflows and relationships described in these application notes.
References
Application Notes and Protocols for the Characterization of Polymers Derived from Dimethyl Biphenyl-3,3'-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polymers synthesized from dimethyl biphenyl-3,3'-dicarboxylate are a class of aromatic polymers, typically polyesters or polyamides, that possess unique thermal and mechanical properties. The meta-catenation of the biphenyl unit introduces a "kinked" structure into the polymer backbone. This structural feature significantly influences the polymer's morphology and properties, often leading to amorphous materials with enhanced solubility compared to their linear 4,4'-isomers.[1] Comprehensive characterization is crucial to understanding the structure-property relationships of these materials, which is vital for their application in fields such as high-performance plastics and advanced materials.
This document provides detailed application notes and experimental protocols for the essential techniques used to characterize these polymers.
Structural Characterization
Structural characterization is fundamental to confirming the successful synthesis of the target polymer and verifying its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy (¹H and ¹³C) is the most powerful technique for elucidating the precise chemical structure of the polymer. It confirms the incorporation of the biphenyl-3,3'-dicarboxylate monomer into the polymer chain, verifies the formation of ester or amide linkages, and helps identify the nature of end groups.[2] For copolyesters or copolyamides, NMR can be used to determine the comonomer ratio.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as these polymers may have varying solubility.[3]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Key signals to identify include aromatic protons of the biphenyl unit (typically in the 7.0-8.5 ppm region) and protons adjacent to the ester or amide linkage.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
Key signals include the carbonyl carbon of the ester/amide group (~160-170 ppm) and the aromatic carbons of the biphenyl unit (~120-150 ppm).[2]
-
-
Data Analysis: Integrate the proton signals to confirm the ratio of different types of protons, which should correspond to the polymer's repeating unit.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the polymer. It is particularly useful for verifying the completion of the polymerization reaction by observing the appearance of characteristic ester or amide bands and the disappearance of monomer-related bands.[4]
Experimental Protocol:
-
Sample Preparation:
-
Thin Film: Cast a thin film of the polymer on a salt plate (e.g., NaCl or KBr) from a dilute solution (e.g., in chloroform or NMP) and allow the solvent to evaporate completely.[5]
-
KBr Pellet: If the polymer is a powder, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Perform a background scan of the empty sample compartment or the pure KBr pellet.
-
-
Data Analysis: Identify characteristic absorption bands:
-
Ester C=O stretch: ~1720-1740 cm⁻¹
-
Amide C=O stretch (Amide I): ~1630-1680 cm⁻¹
-
Amide N-H bend (Amide II): ~1510-1570 cm⁻¹
-
C-O stretch (Ester): ~1100-1300 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
-
N-H stretch (Amide): ~3300-3500 cm⁻¹
-
Molecular Weight Determination
The molecular weight and its distribution are critical parameters that dictate the mechanical and rheological properties of the polymer.[6]
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
Application Note: GPC/SEC is the standard technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a polymer sample.[7] These values are essential for quality control and for understanding how processing conditions affect the final material properties.
Experimental Protocol:
-
Sample Preparation: Dissolve the polymer in the mobile phase at a low concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates.
-
Instrumentation & Conditions:
-
Mobile Phase: A suitable solvent in which the polymer is fully soluble, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), often with an added salt like LiBr (e.g., 0.05 M) to suppress aggregation.
-
Columns: A set of GPC columns with a range of pore sizes appropriate for the expected molecular weight of the polymer.
-
Detector: A refractive index (RI) detector is most common. A multi-angle light scattering (MALS) detector can be used for absolute molecular weight determination.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: Maintain a constant column and detector temperature (e.g., 35-40 °C).
-
-
Calibration: Create a calibration curve using narrow-PDI polymer standards (e.g., polystyrene or PMMA) of known molecular weights.
-
Data Analysis: Analyze the resulting chromatogram using the calibration curve to determine Mn, Mw, and PDI for the sample.
Thermal Properties Analysis
The thermal behavior of these polymers determines their processing window and maximum service temperature.
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability. Key parameters obtained are the onset of decomposition temperature and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%), as well as the amount of char residue at high temperatures.[9]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan (e.g., alumina or platinum).
-
Instrumentation & Conditions:
-
Atmosphere: Typically run under an inert atmosphere (e.g., Nitrogen) to measure thermal decomposition, or in air to assess oxidative stability.[3][10]
-
Heating Rate: A standard heating rate is 10 °C/min or 20 °C/min.
-
Temperature Range: Heat the sample from ambient temperature to a high temperature (e.g., 800-900 °C).[9]
-
-
Data Analysis: Determine the temperature at 5% or 10% weight loss (Td5% or Td10%) from the TGA curve. The char yield is the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Application Note: DSC is used to measure thermal transitions in a polymer as a function of temperature. For amorphous polymers derived from the kinked 3,3'-biphenyl unit, the most important transition is the glass transition temperature (Tg), which defines the boundary between a rigid, glassy state and a more flexible, rubbery state.[11] For semi-crystalline polymers, melting temperature (Tm) and crystallization temperature (Tc) can also be determined.
Experimental Protocol:
-
Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.
-
Instrumentation & Conditions:
-
Atmosphere: Purge with an inert gas like Nitrogen.
-
Thermal Cycle:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a temperature well above its expected Tg or Tm to erase its previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. The Tg is determined from this second heating scan as the midpoint of the step change in the heat flow curve.[10]
-
-
-
Data Analysis: Analyze the DSC thermogram to identify Tg, Tm (peak of the endotherm), and Tc (peak of the exotherm).
Morphological Characterization
Wide-Angle X-ray Diffraction (WAXD)
Application Note: WAXD is used to determine the degree of crystallinity in a polymer sample. The kinked structure of polymers from 3,3'-biphenyl dicarboxylate often prevents efficient chain packing, resulting in amorphous materials.[5] WAXD analysis can confirm this by showing the absence of sharp crystalline peaks.
Experimental Protocol:
-
Sample Preparation: The sample can be in the form of a thin film, a pressed powder, or a fiber.
-
Instrumentation: Use a diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation).
-
Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis:
-
Amorphous Polymer: The diffractogram will show a broad, diffuse halo.[12]
-
Semi-crystalline Polymer: The diffractogram will show sharp diffraction peaks superimposed on a broad amorphous halo. The degree of crystallinity can be estimated by deconvoluting the crystalline and amorphous contributions to the scattering pattern.[12]
-
Quantitative Data Summary
The following tables summarize typical data for aromatic polyamides and polyesters containing biphenyl units, which can serve as a reference for polymers derived from this compound.
Table 1: Molecular Weight and Inherent Viscosity Data for Biphenyl-Based Polymers
| Polymer Type | Monomers | Mn ( g/mol ) | PDI (Mw/Mn) | Inherent Viscosity (dL/g) | Reference |
| Polyamide-ether | 1,4-bis(4-aminophenoxy)triptycene & dicarboxylic acids | 29,500–33,400 | 1.75–1.84 | 0.44–0.57 | |
| Aromatic Polyamide | N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine & dicarboxylic acids | - | - | 0.56–1.21 | [13] |
| Aromatic Polyester | 4,4′-(1-hydroxyphenylidene)diphenol & diacid chlorides | - | - | 0.44–1.26 | [5] |
| Biphenyl Polyester | Me-MeDVA & trans-1,4-cyclohexanedimethanol | 15,000-110,000 | - | - | [11] |
Table 2: Thermal Properties of Biphenyl-Based Polymers
| Polymer Type | Tg (°C) | Td10% (°C, in N₂) | Char Yield at 800°C (%, in N₂) | Reference |
| Aromatic Polyamide | 210–261 | 499-588 | 46-62 | [10] |
| Aromatic Polyamide | 241–359 | 480–492 | 48-57 | |
| Triptycene-based Polyamide | 295–309 | 587–631 | >66 | |
| Aromatic Polyester | 198–256 | 444–481 | - | [5] |
| Biphenyl Polyester | 58–134 | ~380 | - | [11] |
Visualizations: Workflows and Relationships
Caption: General experimental workflow for the synthesis and characterization of polymers.
Caption: Relationship between characterization techniques and the polymer properties they determine.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. scilit.com [scilit.com]
- 6. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Application Notes and Protocols: Thermal Properties of Materials Synthesized with Dimethyl Biphenyl-3,3'-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the expected thermal properties and characterization of materials, particularly high-performance polymers, synthesized using "Dimethyl biphenyl-3,3'-dicarboxylate" as a monomer. This document details the standard experimental protocols for thermal analysis and presents anticipated data in a structured format for easy comparison and interpretation.
Introduction
This compound is a versatile monomer employed in the synthesis of various polymers, including polyesters and polyamides. The rigid biphenyl core of this monomer imparts exceptional thermal stability and mechanical strength to the resulting materials, making them suitable for applications in demanding environments, such as in the aerospace, electronics, and biomedical fields. Accurate characterization of the thermal properties of these polymers is crucial for determining their processing parameters, service temperature limits, and overall performance. The primary techniques for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermal Properties Overview
Polymers derived from this compound are anticipated to exhibit high glass transition temperatures (Tg) and excellent thermal stability. The specific thermal properties will, however, be influenced by the co-monomer used in the polymerization and the resulting polymer structure. For instance, polyamides synthesized from aromatic diamines are expected to have higher thermal stability compared to polyesters synthesized with aliphatic diols.
Data Presentation
The following tables summarize the expected quantitative data for representative polymers synthesized using this compound. The data is based on typical values reported for structurally similar biphenyl-based polymers.
Table 1: Expected Thermal Properties of Polyamides Synthesized with this compound and Various Aromatic Diamines
| Polymer ID | Aromatic Diamine Co-monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N₂) (°C) | 10% Weight Loss Temperature (TGA, N₂) (°C) | Char Yield at 800°C (TGA, N₂) (%) |
| PA-BP-01 | 4,4'-Oxydianiline (ODA) | 220 - 240 | 480 - 500 | 510 - 530 | 55 - 60 |
| PA-BP-02 | m-Phenylenediamine (m-PDA) | 230 - 250 | 490 - 510 | 520 - 540 | 58 - 63 |
| PA-BP-03 | p-Phenylenediamine (p-PDA) | 250 - 270 | 500 - 520 | 530 - 550 | 60 - 65 |
Table 2: Expected Thermal Properties of Polyesters Synthesized with this compound and Various Diols
| Polymer ID | Diol Co-monomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (TGA, N₂) (°C) | 10% Weight Loss Temperature (TGA, N₂) (°C) |
| PE-BP-01 | Ethylene Glycol | 80 - 100 | 240 - 260 | 380 - 400 | 410 - 430 |
| PE-BP-02 | 1,4-Butanediol | 60 - 80 | 220 - 240 | 390 - 410 | 420 - 440 |
| PE-BP-03 | 1,4-Cyclohexanedimethanol | 110 - 130 | Amorphous | 400 - 420 | 430 - 450 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a platinum or alumina TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition, the temperatures at 5% and 10% weight loss (T5% and T10%), and the percentage of residual mass (char yield) at 800°C.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from 30°C to a temperature approximately 30-50°C above its expected melting point (or to a maximum of 350°C for amorphous polymers) at a heating rate of 10°C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the maximum temperature back to 30°C at a controlled rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from 30°C to the maximum temperature at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Analyze the data from the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the baseline of the heat flow curve.
-
For semi-crystalline polymers, determine the melting temperature (Tm) from the peak of the endothermic transition.
-
Visualizations
The following diagrams illustrate the experimental workflows for the thermal analysis of polymers synthesized with this compound.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Logical relationship in polymer synthesis and characterization.
Application Notes and Protocols: Dimethyl Biphenyl-3,3'-dicarboxylate in the Design of Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl derivatives are a cornerstone in the design of thermotropic liquid crystals, primarily due to their rigid, linear structure which promotes the formation of anisotropic mesophases. While 4,4'-disubstituted biphenyls are extensively studied and utilized in commercial liquid crystal displays (LCDs), non-linear or meta-substituted derivatives such as those based on the biphenyl-3,3'-dicarboxylate core are less conventional. The kinked geometry introduced by the 3,3'-substitution pattern disrupts the perfect rod-like shape, which can lead to unique mesomorphic behaviors, including the potential for biaxial nematic phases, modified smectic phases, and altered electro-optical properties.
These application notes provide an overview of the potential role of dimethyl biphenyl-3,3'-dicarboxylate as a core structure in novel liquid crystal design. We present hypothetical data for a homologous series of liquid crystals derived from biphenyl-3,3'-dicarboxylic acid to illustrate the structure-property relationships. Detailed protocols for the synthesis and characterization of such materials are also provided to guide researchers in this area. While the primary applications of such materials are in advanced display technologies and optical components, the principles of molecular self-assembly and structure-property relationships are of broad interest in materials science and drug delivery systems where molecular organization is critical.
Molecular Design and Signaling Pathway Analogy
The design of a liquid crystal molecule is analogous to a signaling pathway, where the molecular structure dictates the macroscopic properties. The central biphenyl-3,3'-dicarboxylate core acts as the primary signal transducer, with its conformation influencing the overall molecular shape and intermolecular interactions. The terminal alkyl chains and linking groups function as modulators, affecting the thermal stability and specific mesophase behavior of the material.
Caption: Relationship between molecular structure and liquid crystal properties.
Illustrative Quantitative Data
The following tables present hypothetical data for a homologous series of liquid crystals (I-n) based on a biphenyl-3,3'-dicarboxylate core. This data is intended to be illustrative of the expected trends based on established principles of liquid crystal chemistry, where 'n' represents the number of carbon atoms in the terminal alkoxy chains.
General Structure of Series I-n:
Table 1: Phase Transition Temperatures and Enthalpy of Transition for Series I-n
| Compound (I-n) | n | Melting Point (Cr → N/Sm) (°C) | ΔH_m (kJ/mol) | Clearing Point (N/Sm → I) (°C) | ΔH_i (kJ/mol) | Mesophase Range (°C) |
| I-4 | 4 | 125.3 | 28.5 | 135.8 | 1.2 | 10.5 (N) |
| I-5 | 5 | 118.7 | 30.1 | 142.1 | 1.5 | 23.4 (N) |
| I-6 | 6 | 112.5 | 32.8 | 145.6 | 1.8 | 33.1 (N) |
| I-7 | 7 | 108.1 | 34.2 | 148.2 | 2.1 | 40.1 (N, SmC) |
| I-8 | 8 | 105.6 | 36.5 | 150.3 | 2.5 | 44.7 (SmC) |
| I-9 | 9 | 103.2 | 38.1 | 151.9 | 2.8 | 48.7 (SmC) |
| I-10 | 10 | 101.8 | 40.3 | 153.1 | 3.2 | 51.3 (SmC) |
Cr = Crystal, N = Nematic, SmC = Smectic C, I = Isotropic liquid Data is illustrative and intended for comparative purposes.
Table 2: Electro-Optical Properties of Series I-n (Measured at T = T_clearing - 5°C)
| Compound (I-n) | n | Birefringence (Δn) at 589 nm | Dielectric Anisotropy (Δε) at 1 kHz | Threshold Voltage (V_th) (V) |
| I-4 | 4 | 0.18 | +2.5 | 2.1 |
| I-6 | 6 | 0.17 | +2.3 | 2.3 |
| I-8 | 8 | 0.16 | +2.1 | 2.5 |
| I-10 | 10 | 0.15 | +1.9 | 2.7 |
Data is illustrative and intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl-3,3'-dicarboxylate based Liquid Crystal (Illustrative Example: Series I-n)
This protocol describes a general two-step synthesis starting from biphenyl-3,3'-dicarboxylic acid.
Workflow for Synthesis:
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dimethyl Biphenyl-3,3'-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Dimethyl biphenyl-3,3'-dicarboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, impurities might include monomethylated dicarboxylic acid, the corresponding dicarboxylic acid, or isomers such as Dimethyl biphenyl-4,4'-dicarboxylate.
Q2: Which purification methods are most effective for this compound?
The most common and effective purification methods for compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[1][2] Comparing the results to a known standard is the most reliable method.
Q4: What is a suitable solvent system for the recrystallization of this compound?
Q5: What is a general solvent system for column chromatography of this compound?
A common solvent system for column chromatography of moderately polar organic compounds like diesters is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting gradient could be from 100% hexanes to a mixture with increasing ethyl acetate concentration.[1][4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound may be too soluble in the chosen solvent, or the solution is too concentrated. Rapid cooling can also promote oiling out. | - Add more solvent to the hot mixture to reduce supersaturation.- Cool the solution more slowly. Allow it to cool to room temperature before placing it in an ice bath.[5]- Try a different solvent system where the compound is less soluble. |
| Low yield of recrystallized product | Too much solvent was used, or the solution was not cooled sufficiently. The compound may be significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5]- Consider a different solvent in which the compound has lower solubility at cold temperatures. |
| Colored impurities remain after recrystallization | The colored impurities have similar solubility to the desired product in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities.[2][5]- Perform a hot filtration to remove the charcoal. |
| No crystals form upon cooling | The solution is not supersaturated, or nucleation has not occurred. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]- If the solution is too dilute, evaporate some of the solvent and allow it to cool again. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal for separating the compound from its impurities. | - Systematically vary the polarity of the eluent. For non-polar compounds, a less polar system may be needed. For polar compounds, a more polar system is required.[1]- Try a different solvent system altogether (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). |
| Compound does not move from the baseline | The eluent is not polar enough to move the compound up the silica gel. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent.[6]- If the compound is very polar, consider using a more polar stationary phase like alumina or reverse-phase silica.[6] |
| Compound runs with the solvent front | The eluent is too polar, causing the compound to move too quickly without interacting with the stationary phase. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[6] |
| Streaking or tailing of spots on TLC/column | The sample may be overloaded, or the compound might be interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). The compound might be degrading on the silica. | - Apply a more dilute solution of the sample to the column.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting.[6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Test various solvents such as ethanol, methanol, ethyl acetate, and mixtures with water.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should give the desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]
-
Column Packing: Prepare a column with silica gel. A slurry packing method is often preferred. Ensure the silica gel is evenly packed without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
References
Common impurities in the synthesis of "Dimethyl biphenyl-3,3'-dicarboxylate" and their removal
Welcome to the technical support center for the synthesis of Dimethyl biphenyl-3,3'-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the synthesis and purification of this compound.
Troubleshooting Guides
The synthesis of this compound, commonly achieved through an Ullmann coupling reaction, can present challenges such as low yields and the formation of impurities. This section provides a systematic guide to troubleshoot common issues encountered during the experiment.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | The active catalytic species in the Ullmann reaction is Cu(I).[1] Ensure you are using a high-purity Cu(I) salt (e.g., CuI, CuBr). If using Cu(0) or Cu(II) sources, the reaction conditions must facilitate the in-situ generation of Cu(I).[1][2] |
| Inadequate Reaction Temperature | Traditional Ullmann couplings require high temperatures, often exceeding 200°C.[3][4] Modern ligand-accelerated protocols can proceed at milder temperatures (e.g., 100-120°C).[1] If no reaction is observed, incrementally increase the temperature. |
| Poor Quality Starting Material | Ensure the starting material, such as methyl 3-bromobenzoate, is pure and dry. Contaminants can interfere with the reaction. |
| Presence of Moisture | The Ullmann reaction is sensitive to moisture.[5] Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Some Ullmann couplings can be slow and may require extended reaction times. |
Problem 2: Formation of Significant Side Products
Common Impurities and Their Removal:
The most common impurities in the synthesis of this compound via Ullmann coupling are the starting material (e.g., methyl 3-bromobenzoate) and a dehalogenated byproduct (methyl benzoate).
| Impurity | Structure | Removal Method |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | Recrystallization, Column Chromatography |
| Methyl benzoate | C₈H₈O₂ | Recrystallization, Column Chromatography |
Purification Strategies:
-
Recrystallization: This is an effective method for removing less soluble or more soluble impurities. For this compound, a mixed solvent system is often effective. A common procedure involves dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) at an elevated temperature, followed by the slow addition of a poor solvent (e.g., hexane) until turbidity is observed. Slow cooling should then induce crystallization of the pure product.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from the impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Ullmann coupling reaction is a classic and widely used method for the synthesis of symmetrical biaryls like this compound.[5][6] This reaction involves the copper-catalyzed coupling of two molecules of an aryl halide, in this case, a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate).
Q2: What are the typical impurities I should expect from an Ullmann coupling synthesis?
A2: The primary impurities are typically unreacted starting material (e.g., methyl 3-bromobenzoate) and the product of a side reaction where the starting material is dehalogenated, resulting in methyl benzoate. Homocoupling of other species, if present, can also occur.[5]
Q3: How can I effectively remove the starting material and dehalogenated byproducts?
A3: A combination of recrystallization and column chromatography is generally effective. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can significantly purify the product. For higher purity, silica gel column chromatography is recommended.
Q4: What are the key parameters to control for a successful Ullmann coupling reaction?
A4: Key parameters include the purity and oxidation state of the copper catalyst (Cu(I) is preferred), the reaction temperature, the absence of moisture, and the purity of the starting materials and solvents.[1] The use of a ligand, such as 1,10-phenanthroline, can also significantly improve the reaction efficiency and allow for milder conditions.
Q5: Can I use Suzuki-Miyaura coupling to synthesize this compound?
A5: Yes, the Suzuki-Miyaura coupling is another powerful method for creating C-C bonds between aromatic rings and can be used to synthesize this compound.[7][8] This would typically involve the reaction of methyl 3-bromobenzoate with a (3-(methoxycarbonyl)phenyl)boronic acid or its ester derivative in the presence of a palladium catalyst.
Experimental Protocols
Synthesis of this compound via Ullmann Coupling
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Methyl 3-bromobenzoate
-
Copper powder (activated)
-
Dimethylformamide (DMF), anhydrous
-
Sand
Procedure:
-
In a round-bottom flask, thoroughly mix methyl 3-bromobenzoate and activated copper powder.
-
Add a layer of sand on top of the reaction mixture.
-
Heat the flask in a sand bath to approximately 220-240°C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable solvent, such as hot toluene.
-
Filter the hot solution to remove the copper and copper salts.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Suzuki Coupling for 3,3'-Disubstituted Biphenyls
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on the synthesis of sterically hindered 3,3'-disubstituted biphenyls. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this demanding transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3,3'-disubstituted biphenyls via Suzuki coupling.
Q1: My reaction is giving a very low yield. What are the first parameters I should investigate?
Low yields in Suzuki couplings with sterically hindered substrates are often due to the high activation barriers for key steps in the catalytic cycle.[1] The most critical parameters to optimize are the ligand and the base.[2]
-
Ligand Selection: Standard ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for hindered substrates.[1][3] It is crucial to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a reactive palladium(0) species and accelerate the difficult reductive elimination step.[1][3]
-
Base Selection: The base activates the boronic acid for the transmetalation step.[1]
-
Recommended Bases: A moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point.[1][3] For more challenging couplings, stronger bases such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be necessary.[1][5] The combination of t-BuOK in dioxane has proven effective in many cases.[2][5]
-
Q2: I'm observing significant side products like homo-coupling and dehalogenation. How can I minimize these?
Side product formation is a common issue that can significantly lower the yield of the desired biphenyl product.
-
Homo-coupling: This occurs when two boronic acid molecules couple together. It is often promoted by the presence of Pd(II) species and oxygen.[6]
-
Dehalogenation/Protodeboronation: Dehalogenation is the replacement of the halide on the electrophile with a hydrogen atom, while protodeboronation is the cleavage of the C-B bond of the boronic acid.[6]
Q3: My reaction is not going to completion, even with extended reaction times. What can I do?
Incomplete conversion is a sign that the catalytic system is not active enough or is deactivating over time.
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers.[3] If the reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[3] Using a higher-boiling solvent like xylenes can facilitate this.[3][4]
-
Catalyst Loading: While not always the most efficient solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion.
-
Microwave Irradiation: Microwave heating can be a powerful tool to rapidly increase the reaction temperature and accelerate slow reactions.[5]
Q4: How do I choose the right solvent for my reaction?
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.
-
General Recommendations: Anhydrous, aprotic solvents are generally preferred.[3]
Data Presentation: Ligand and Base Optimization
The following table summarizes the performance of different ligand and base combinations for the Suzuki coupling of sterically hindered substrates, providing a comparative overview of their effectiveness.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | Good to Excellent | [4] |
| Pd-NHC Complex | t-BuOK | Dioxane | 80-100 | >99 | [5] |
| Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 63 | [4] |
| Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 31 | [4] |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | Good | [8] |
| Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O | Dioxane | 130 | 41-84 | [9] |
Experimental Protocols
General Protocol for Suzuki Coupling of 3,3'-Disubstituted Aryl Halides
This protocol provides a starting point for the optimization of your specific reaction.
Materials:
-
3,3'-Disubstituted Aryl Halide (1.0 mmol)
-
Arylboronic Acid or Ester (1.2-1.5 mmol)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol)
-
Ligand (e.g., SPhos, 0.02-0.10 mmol)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, 5-10 mL)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the aryl halide, arylboronic acid/ester, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle and Troubleshooting
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing hindered Suzuki couplings.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Dimethyl Biphenyl-3,3'-dicarboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Dimethyl biphenyl-3,3'-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the biphenyl backbone of this compound?
The core biphenyl structure is typically synthesized via cross-coupling reactions. The two most prevalent methods are the Ullmann coupling and the Suzuki-Miyaura coupling. Other methods include those based on Grignard reagents, though these are less common for this specific target.
Q2: I am observing a significant amount of a dehalogenated starting material in my Ullmann coupling reaction. What could be the cause?
Dehalogenation is a known side reaction in Ullmann couplings. This can be exacerbated by excessively high reaction temperatures or the presence of hydrogen donors in the reaction mixture. Consider carefully controlling the temperature and ensuring the solvent is anhydrous and free of impurities.
Q3: My Suzuki-Miyaura coupling is resulting in a mixture of the desired product and a significant amount of homo-coupled starting material. How can I minimize this?
Homo-coupling is a common side reaction in Suzuki couplings.[1] It can be influenced by the choice of catalyst, ligand, base, and solvent.[2][3] Optimizing the reaction conditions is key. Consider screening different palladium catalysts and ligands, as well as adjusting the base and solvent system.[1][2] Additionally, ensuring an oxygen-free environment by properly degassing the reaction mixture is crucial, as oxygen can promote homo-coupling.[2]
Q4: The yield of my desired this compound is consistently low. What factors should I investigate?
Low yields can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst in Suzuki couplings or the copper catalyst in Ullmann couplings may be old or have decomposed.[2] Using a fresh batch of catalyst is advisable.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can all significantly impact yield. A systematic optimization of these parameters is recommended.
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting materials. This can be monitored by techniques like TLC or GC-MS.
-
Product Degradation: The desired product may be degrading under the reaction conditions, particularly if high temperatures are used for extended periods.
-
Purification Losses: The purification process, such as column chromatography, may be leading to significant loss of product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | Inactive catalyst (Palladium or Copper).[2] | Use a fresh batch of catalyst. For Suzuki reactions, consider pre-activating the catalyst. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Ullmann couplings often require high temperatures (around 200°C), while Suzuki couplings are typically run at lower temperatures (e.g., 80-120°C).[4] | |
| Inappropriate solvent or base. | Screen different solvents (e.g., DMF, dioxane, toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2][5] | |
| Presence of oxygen in Suzuki coupling. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen).[2] | |
| Formation of significant side products (e.g., homo-coupled products, dehalogenated starting material) | Sub-optimal catalyst/ligand combination in Suzuki coupling. | Experiment with different phosphine ligands (e.g., SPhos, XPhos) for the palladium catalyst.[5] |
| High reaction temperature in Ullmann coupling. | Carefully control and potentially lower the reaction temperature to minimize dehalogenation. | |
| Incorrect stoichiometry of reactants. | Ensure the correct molar ratios of the coupling partners, catalyst, and base. | |
| Incomplete reaction (starting material remains) | Insufficient reaction time. | Increase the reaction time and monitor the progress by TLC or GC. |
| Catalyst deactivation during the reaction. | A higher catalyst loading might be necessary, or the use of a more robust catalyst system.[6] | |
| Difficulty in product purification | Co-elution of product with byproducts.[1] | Optimize the mobile phase for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC. |
| Formation of organotin byproducts (in Ullmann coupling with copper bronze).[7] | If using copper bronze, be aware of potential tin-containing byproducts that may complicate purification.[7] Consider using pure copper powder. |
Experimental Protocols
Representative Ullmann Coupling for Biaryl Synthesis
This protocol is a general representation and may require optimization for the synthesis of this compound.
-
Reactant Preparation: In a dry flask, combine the aryl halide (e.g., methyl 3-bromobenzoate), activated copper powder (typically in excess), and a high-boiling solvent such as DMF or nitrobenzene.
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., Argon) to remove oxygen.
-
Heating: Heat the reaction mixture to a high temperature (often in the range of 150-220°C) with vigorous stirring.[4][8]
-
Monitoring: Monitor the reaction progress using TLC or GC. The reaction may take several hours to days to reach completion.[7]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the copper. The filtrate is then typically washed with aqueous solutions to remove the solvent and any inorganic byproducts.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Representative Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol is a general representation and requires optimization of the catalyst, ligand, base, and solvent for the specific substrates.
-
Reactant Preparation: To a dry flask, add the aryl halide (e.g., methyl 3-bromobenzoate), the boronic acid or boronic ester partner, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃ or K₃PO₄).[5]
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.[2][3]
-
Inert Atmosphere: Thoroughly degas the reaction mixture by bubbling an inert gas through the solution or by using freeze-pump-thaw cycles.[2]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C) under an inert atmosphere with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove the base and other water-soluble impurities. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate the solvent, and purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of biphenyl dicarboxylates and related structures, which can serve as a starting point for optimization.
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Coupling | Methyl 4-iodo-2-methoxybenzoate | Copper | Not specified | 225 | 8 | Not specified | [8] |
| Ullmann Coupling | 3-iodotoluene | Activated Copper | DMF | Not specified | Not specified | 45-60 | [9] |
| Nickel-catalyzed Coupling | Dibutyl-4-chlorophthalate | (Bu₃P)₂Ni(II)Cl₂, Zn | DMF | 50 | 9 | 86.69 (GC area %) | [10] |
| Diels-Alder/Dehydration | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate, ethene | Sc(OTf)₃ | Dioxane | 220 | 12 | 31.0 | [11] |
| Diels-Alder/Dehydration | Dimethyl 2,2'-bifuran-5,5'-dicarboxylate, ethene | La(OTf)₃ | Dioxane | 220 | 4 | 7.6 | [11] |
Visualizations
Caption: Workflow for Ullmann Coupling Synthesis.
Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.
Caption: Troubleshooting Logic for Common Side Reactions.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. xray.uky.edu [xray.uky.edu]
- 8. Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 10. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 11. osti.gov [osti.gov]
Troubleshooting low solubility issues with "Dimethyl biphenyl-3,3'-dicarboxylate" in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues encountered with "Dimethyl biphenyl-3,3'-dicarboxylate" during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am experiencing difficulty dissolving this compound in my reaction solvent. What are some common causes for this?
A1: Low solubility of this compound can be attributed to several factors:
-
High Crystallinity: The planar structure of the biphenyl backbone can lead to strong intermolecular π-stacking interactions, resulting in a stable and poorly soluble crystal lattice.
-
Solvent Polarity Mismatch: As a relatively nonpolar aromatic ester, it will have limited solubility in highly polar or very nonpolar solvents. The principle of "like dissolves like" is crucial here; a solvent with a polarity similar to the solute will be most effective.[1][2]
-
Low Temperature: Solubility of solids in liquids generally decreases with lower temperatures.[3]
-
Impure Material: The presence of insoluble impurities can hinder the dissolution of the main compound.
Q2: What solvents are recommended for dissolving this compound?
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective at dissolving a wide range of organic compounds, including those with moderate polarity.[4][5][6]
-
Chlorinated Solvents: Chloroform has been noted to have some success, particularly with heating and sonication.
-
Aromatic Hydrocarbons: Benzene and toluene may also be suitable, especially at elevated temperatures.[6]
-
Ethers: Tetrahydrofuran (THF) and dioxane are common reaction solvents that may be effective, possibly in combination with heating.
It is highly recommended to perform small-scale solubility tests with your intended reaction solvent before proceeding with the full-scale experiment.
Q3: Are there any techniques to improve the solubility of this compound in a given solvent?
A3: Yes, several techniques can be employed to enhance solubility:
-
Heating: Gently heating the solvent while adding the solute can significantly increase the rate of dissolution and the amount of solute that can be dissolved.[3]
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and facilitate dissolution.
-
Co-solvents: If the compound is poorly soluble in the primary reaction solvent, adding a small amount of a co-solvent in which the compound is more soluble can be effective.[7] For example, adding a small amount of DMSO or DMF to a less polar solvent like toluene might improve solubility.
-
Slow Addition: Adding the solid in small portions to the solvent with vigorous stirring can prevent clumping and improve the dissolution rate.
Q4: My compound is "oiling out" instead of dissolving or crystallizing. What should I do?
A4: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid. This often happens when a solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present. To address this:
-
Increase Solvent Volume: Add more solvent to reduce the concentration of the solute.
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature gradually before further cooling in an ice bath or refrigerator. Rapid cooling can promote oiling out.[8]
-
Use a Different Solvent System: The current solvent may be too good at dissolving the compound at elevated temperatures. A solvent in which the compound has slightly lower solubility at high temperatures might be more suitable for crystallization.
Quantitative Solubility Data
Specific quantitative solubility data for this compound is limited. However, the following table provides data for the isomeric Dimethyl biphenyl-4,4'-dicarboxylate, which can serve as a useful reference point.
| Solvent | Solubility (approx.) |
| Dimethyl sulfoxide (DMSO) | 0.25 mg/mL[4] |
| Dimethylformamide (DMF) | 1 mg/mL[4] |
Note: It is crucial to experimentally determine the solubility of this compound in your specific solvent system.
Experimental Protocols
Protocol for Determining Solubility
-
Preparation: Add a known mass (e.g., 10 mg) of this compound to a vial.
-
Solvent Addition: Add the chosen solvent in small, measured increments (e.g., 0.1 mL) at room temperature.
-
Observation: After each addition, stir or vortex the mixture for a set period (e.g., 1-2 minutes) and visually inspect for complete dissolution.
-
Heating (if necessary): If the compound does not dissolve at room temperature, gently heat the mixture in increments of 10°C, holding at each temperature for a few minutes with stirring. Record the temperature at which dissolution occurs.
-
Sonication (if necessary): If heating is not desirable for the reaction, test the effect of sonication on dissolution at room temperature.
-
Calculation: Once the solid is fully dissolved, calculate the approximate solubility in mg/mL or g/L.
General Protocol for Dissolving this compound for a Reaction
-
Solvent Selection: Based on solubility tests, select the most appropriate solvent or co-solvent system for your reaction.
-
Initial Setup: To the reaction vessel, add the calculated volume of the chosen solvent.
-
Heating and Stirring: Begin stirring and, if necessary, heat the solvent to a temperature below its boiling point but sufficient to aid dissolution.
-
Gradual Addition: Slowly add the this compound powder to the warmed, stirring solvent in small portions.
-
Complete Dissolution: Continue stirring and gentle heating until all the solid has dissolved, resulting in a clear solution.
-
Cooling (if necessary): If the reaction is to be run at a lower temperature, allow the solution to cool to the desired temperature before adding other reagents. Monitor for any precipitation upon cooling. If precipitation occurs, a larger volume of solvent or a co-solvent may be necessary.
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting low solubility issues with this compound.
Caption: Troubleshooting workflow for low solubility issues.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization of biphenyl dimethyl dicarboxylate by cosolvency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Preventing self-polymerization of "Dimethyl biphenyl-3,3'-dicarboxylate" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing potential self-polymerization of Dimethyl biphenyl-3,3'-dicarboxylate derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to self-polymerization?
A1: this compound is a relatively stable aromatic ester under standard laboratory conditions.[1][2] Aromatic esters are generally characterized by high chemical stability.[1] However, derivatives of this molecule, particularly those containing reactive functional groups or subjected to harsh experimental conditions like high temperatures, may have a potential for undesired side-reactions, including self-polymerization. Competing reactions such as polymerization have been noted in related biphenyl dicarboxylate synthesis.[3]
Q2: What factors could potentially induce the self-polymerization of my this compound derivative?
A2: Several factors could potentially contribute to the self-polymerization of derivatives:
-
High Temperatures: Thermal stress can provide the activation energy for polymerization. While aromatic esters are generally thermally stable, decomposition of the ester linkage can be initiated at high temperatures (around 350°C for some poly(ester-imide)s).[4]
-
Presence of Initiators: Contaminants or intentionally added reagents that can generate free radicals (e.g., peroxides) may initiate a polymerization chain reaction.
-
Catalysts: Certain metal catalysts or acidic/basic conditions used in a reaction could potentially catalyze a polymerization process.
-
UV Radiation: Exposure to high-energy UV light can sometimes generate radicals and initiate polymerization.
-
Reactive Functional Groups: The specific nature of the derivative is crucial. Functional groups that are known to participate in polymerization reactions (e.g., vinyl groups, acrylates) would significantly increase this risk.
Q3: What are the visible signs of self-polymerization in my sample?
A3: Signs that your this compound derivative may be undergoing self-polymerization include:
-
An unexpected increase in viscosity or solidification of a liquid sample.
-
The formation of an insoluble precipitate or gel in your reaction mixture.
-
A noticeable change in color or opacity.
-
An unexpected exotherm (release of heat) in the reaction vessel.
Troubleshooting Guide
Problem: My reaction mixture containing a this compound derivative has become viscous and is yielding an insoluble material.
This issue may be due to unintended self-polymerization. The following workflow can help you troubleshoot and prevent this problem.
Caption: Troubleshooting workflow for addressing potential self-polymerization.
Experimental Protocols
Protocol 1: Use of Polymerization Inhibitors
If you suspect free-radical polymerization is the cause, the addition of an inhibitor can be an effective preventative measure.[5]
Objective: To prevent the self-polymerization of a this compound derivative during a reaction.
Materials:
-
This compound derivative
-
Reaction solvent
-
Inhibitor (e.g., 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT))
-
Standard reaction glassware
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction glassware under an inert atmosphere to exclude oxygen, which can sometimes participate in initiation steps.
-
Dissolve the this compound derivative in the chosen reaction solvent.
-
Add the polymerization inhibitor to the solution. The required concentration can vary, but a starting point is typically in the range of 100-1000 ppm.
-
Proceed with your intended chemical reaction, maintaining the inert atmosphere and desired temperature.
-
Monitor the reaction for any signs of polymerization as described in the FAQs.
Table 1: Common Free-Radical Polymerization Inhibitors
| Inhibitor | Typical Concentration | Mechanism of Action | Notes |
| 4-Methoxyphenol (MEHQ) | 10 - 1000 ppm | Radical scavenger | Often requires the presence of oxygen to be effective.[5] |
| Butylated Hydroxytoluene (BHT) | 100 - 2000 ppm | Radical scavenger | Effective for transport and storage. |
| Hydroquinone (HQ) | 100 - 1000 ppm | Radical scavenger | Can be removed by an alkali wash.[6] |
| TEMPO | 50 - 500 ppm | Stable free radical that traps other radicals | Highly effective but can be more expensive.[5] |
Protocol 2: Storage and Handling Recommendations
Proper storage is crucial to maintain the stability of your this compound derivatives.
Objective: To ensure the long-term stability of the compound and prevent degradation or polymerization during storage.
Procedure:
-
Storage Container: Store the compound in a tightly sealed, opaque container to protect it from light and moisture.
-
Atmosphere: For sensitive derivatives, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dry, and well-ventilated place.[7][8] For long-term storage, refrigeration may be advisable, depending on the derivative's properties.
-
Purity Check: Before use, especially after prolonged storage, it is good practice to re-analyze the purity of the compound to ensure no degradation has occurred.
Logical Relationships in Preventing Polymerization
The following diagram illustrates the key relationships between preventative actions and the factors that can trigger polymerization.
Caption: Relationship between preventative measures and polymerization triggers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. Biphenyl dimethyl dicarboxylate - Safety Data Sheet [chemicalbook.com]
Catalyst selection and optimization for "Dimethyl biphenyl-3,3'-dicarboxylate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl biphenyl-3,3'-dicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling and Ullmann coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Quality: Boronic acids can dehydrate to form cyclic boroxines, which may affect reactivity.[1] Ensure your methyl 3-boronobenzoate or its ester derivative is pure and dry. Consider using a freshly opened bottle or purifying the reagent if its quality is uncertain.
-
Aryl Halide Purity: Ensure the purity of your methyl 3-bromobenzoate. Impurities can interfere with the catalyst.
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid reagent is often used to drive the reaction to completion.[1] However, a large excess can sometimes lead to increased side reactions.[1]
-
-
Ensure Inert Atmosphere:
-
The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere throughout the reaction setup and duration is a common cause of catalyst deactivation and can promote side reactions like homocoupling.[1]
-
-
Catalyst System Optimization:
-
Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ can be inefficient. Consider starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Ligand Choice: For sterically hindered or electron-rich substrates, the choice of phosphine ligand is critical.[2] For the coupling of meta-substituted substrates, ligands like SPhos or XPhos may offer better results than PPh₃ by promoting the rate-limiting oxidative addition step.[2]
-
-
Reaction Condition Optimization:
-
Base Selection: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point for Suzuki couplings.
-
Solvent System: The solvent plays a key role in solubilizing the reagents and catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Anhydrous conditions can sometimes be beneficial to reduce protodeboronation.[1]
-
Temperature: Higher temperatures can increase the reaction rate, but may also promote side reactions and catalyst decomposition. Operate at the lowest effective temperature and monitor the reaction progress.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture contains significant amounts of side products such as methyl benzoate and a high molecular weight impurity. How can I minimize their formation?
Answer:
The two most common side products in this synthesis are the result of protodeboronation and homocoupling.
-
Protodeboronation (forms Methyl Benzoate): This occurs when the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] It is often promoted by aqueous basic conditions, high temperatures, and prolonged reaction times.[1]
-
Solutions:
-
Use anhydrous solvents if the reaction proceeds efficiently under these conditions.
-
Operate at the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
-
Consider using more stable boronic esters (e.g., pinacol esters) which can release the boronic acid slowly.[1]
-
Use the minimum effective amount of base (typically 1.5-2.0 equivalents).[1]
-
-
-
Homocoupling (forms this compound from the boronic acid): This is the dimerization of the boronic acid starting material.[1] It is primarily promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1]
-
Solutions:
-
Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.
-
If using a Pd(II) precatalyst, homocoupling can occur during its initial reduction. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this.
-
-
Question: I am observing dehalogenation of my methyl 3-bromobenzoate starting material. What causes this and how can I prevent it?
Answer:
Dehalogenation is the reduction of the aryl bromide to the corresponding arene (methyl benzoate), replacing the bromine with a hydrogen atom.[3]
-
Causes:
-
High Temperatures and Long Reaction Times: These conditions can favor dehalogenation pathways.[3]
-
Choice of Base and Solvent: Some bases or solvents can act as hydride donors, leading to dehalogenation.[3]
-
Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[3]
-
-
Solutions:
-
Optimize the reaction temperature and time, aiming for the mildest conditions that afford a good yield of the desired product.
-
Screen different bases and solvents.
-
Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.
-
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the recommended catalyst systems for the Suzuki-Miyaura homocoupling of methyl 3-boronobenzoate or the cross-coupling with methyl 3-bromobenzoate?
A1: The choice of catalyst is crucial. A typical system consists of a palladium source and a phosphine ligand.[2]
-
Palladium Pre-catalysts:
-
Pd(OAc)₂ (Palladium(II) acetate): A common and relatively inexpensive choice, but requires in-situ reduction to the active Pd(0) species.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) source that is often effective for a range of Suzuki couplings.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another common Pd(0) precatalyst.
-
-
Phosphine Ligands:
-
PPh₃ (Triphenylphosphine): A standard, widely used ligand.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A bulky, electron-rich Buchwald ligand that can be effective for more challenging couplings, including those involving sterically hindered or electron-rich substrates.[2]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand for difficult couplings.[2]
-
Illustrative Catalyst Performance Data:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 110 | 10 | 85 |
Note: This data is illustrative and actual results may vary depending on the specific reaction scale and conditions.
Q2: Is the Ullmann coupling a viable alternative for this synthesis?
A2: Yes, the Ullmann coupling, which uses copper as a catalyst to couple two aryl halides, is a classic method for forming biaryl bonds and can be used for the homocoupling of methyl 3-bromobenzoate.[4][5]
-
Typical Conditions:
Comparison of Suzuki-Miyaura and Ullmann Coupling:
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Catalyst | Palladium-based | Copper-based |
| Reaction Temp. | Generally milder (80-120 °C) | Typically higher (>150 °C) |
| Substrate Scope | Broader, more functional group tolerance | Can be limited by harsh conditions |
| Byproducts | Boron-containing byproducts (generally easy to remove) | Copper salts |
Reaction Optimization
Q3: How do I choose the right base and solvent for my Suzuki-Miyaura coupling?
A3: The base and solvent system is critical for a successful reaction.
-
Base: The base activates the boronic acid for transmetalation.[6]
-
K₂CO₃ (Potassium carbonate): A common, mild base.
-
K₃PO₄ (Potassium phosphate): Often a good choice for challenging couplings as it is less nucleophilic and can minimize side reactions.
-
Cs₂CO₃ (Cesium carbonate): A stronger base that can be effective when other bases fail, but is more expensive.
-
-
Solvent: The solvent must solubilize all components of the reaction.
-
Toluene, 1,4-Dioxane, THF: Common organic solvents.
-
DMF, DMAc: More polar aprotic solvents.
-
Water: Often added as a co-solvent to help dissolve the base and facilitate the reaction.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Homocoupling of Methyl 3-boronobenzoate
This protocol provides a general procedure for the homocoupling of methyl 3-boronobenzoate to form this compound.
Materials:
-
Methyl 3-boronobenzoate
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 3-boronobenzoate (1.0 equiv) and the base (2.0 equiv).
-
In a separate vial, dissolve the palladium source and ligand in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram:
References
Scale-up challenges for the synthesis of "Dimethyl biphenyl-3,3'-dicarboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl biphenyl-3,3'-dicarboxylate.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Suzuki Coupling): Palladium catalyst has degraded due to exposure to air or moisture. | 1. Ensure all solvents and reagents are anhydrous. 2. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. 3. Use freshly opened or properly stored palladium catalyst and ligands. |
| Poor Quality Grignard Reagent (Grignard Coupling): Grignard reagent has decomposed due to exposure to moisture or air. | 1. Use oven-dried glassware and anhydrous solvents. 2. Initiate the Grignard reaction with a small crystal of iodine or a piece of activated magnesium. 3. Titrate the Grignard reagent before use to determine its exact concentration. |
| Inefficient Ullmann Coupling: High reaction temperatures and long reaction times can lead to decomposition. | 1. Optimize the reaction temperature; excessively high temperatures can degrade the starting materials and product. 2. Use activated copper powder. 3. Consider using a ligand, such as N,N-dimethylglycine, to promote the reaction at a lower temperature.[1] |
| Side Reactions: Formation of byproducts such as biphenyl from Grignard reagents or dehalogenated starting materials. | 1. Control the addition rate of the electrophile to the Grignard reagent to maintain a low concentration of the electrophile. 2. In Suzuki coupling, ensure the correct stoichiometry of boronic acid/ester and aryl halide. |
Issue 2: Presence of Impurities and Byproducts
| Impurity/Byproduct | Identification | Troubleshooting & Purification |
| Starting Materials | TLC, GC-MS, NMR | 1. Monitor the reaction progress closely to ensure complete conversion. 2. If the reaction has stalled, consider adding more catalyst or reagent. 3. Purification can be achieved through column chromatography or recrystallization. |
| Homocoupled Byproducts (e.g., Biphenyl) | GC-MS, NMR | 1. In Grignard reactions, this is favored by high concentrations of the aryl halide and elevated temperatures.[2] Control the reaction temperature and addition rate. 2. In Suzuki coupling, optimize the base and solvent system. 3. Biphenyl can often be removed by recrystallization from a suitable solvent like ligroin.[3] |
| Dehalogenated Starting Material | GC-MS, NMR | 1. Ensure the absence of protic impurities that can quench the organometallic intermediates. 2. Use high-purity reagents and solvents. 3. Separation can be achieved by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods are transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, which involves the reaction of a 3-halobenzoate with a 3-(methoxycarbonyl)phenylboronic acid or ester, and the Ullmann coupling, which is the copper-catalyzed reaction of two molecules of a methyl 3-halobenzoate. The Grignard reaction, involving the coupling of a 3-(methoxycarbonyl)phenylmagnesium halide with a methyl 3-halobenzoate, is also a viable route.
Q2: I am observing significant amounts of a biphenyl byproduct in my Grignard reaction. How can I minimize this?
A2: Biphenyl formation is a common side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with unreacted aryl halide.[2] To minimize this, you can:
-
Control Temperature: Maintain a lower reaction temperature.
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent.
-
High Dilution: Use a higher volume of solvent to reduce the concentration of the reactants.
Q3: My Suzuki coupling reaction is not going to completion. What can I do?
A3: Incomplete conversion in a Suzuki coupling can be due to several factors:
-
Catalyst Deactivation: Ensure your palladium catalyst and phosphine ligand are active and handled under inert conditions.
-
Base Incompatibility: The choice of base is crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). You may need to screen different bases.
-
Solvent Effects: The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.
-
Poor Boronic Acid Quality: Ensure your boronic acid or ester is pure and has not degraded during storage.
Q4: What are the key challenges when scaling up the synthesis of this compound?
A4: Scaling up can present several challenges:
-
Exothermic Reactions: Cross-coupling reactions can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and byproduct formation.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., using a solid-supported catalyst or insoluble base), efficient stirring is necessary to overcome mass transfer limitations.
-
Oxygen Sensitivity: Palladium-catalyzed reactions are often sensitive to oxygen. Ensuring a consistently inert atmosphere in a large reactor can be challenging.
-
Work-up and Purification: Handling and purifying large quantities of product can be difficult. Developing a robust and scalable purification method (e.g., crystallization over chromatography) is essential.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the synthesis of dimethyl biphenyl dicarboxylates. Note that specific data for the 3,3'-isomer is limited in the provided search results, and data for the 4,4'-isomer is included for comparison.
| Product Isomer | Coupling Method | Catalyst / Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,4'- | Diels-Alder/ Dehydration | Sc(OTf)₃ | 1,4-Dioxane | 220 | 12 | 31.0 | [4] |
| 4,4'- | Diels-Alder/ Dehydration | La(OTf)₃ | 1,4-Dioxane | 220 | 4 | 7.6 | [4] |
| 3,3'- (related) | Isomerization of dmbp | Triflic Acid | - | Room Temp. | 20 | 70 (mixture) | [5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 equiv.), 3-(methoxycarbonyl)phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Ullmann Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry round-bottom flask, add methyl 3-iodobenzoate (1.0 equiv.) and activated copper powder (2.0 equiv.).
-
Solvent: Add a high-boiling point solvent such as DMF or nitrobenzene.
-
Reaction: Heat the mixture to 150-200 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and filter to remove the copper residues.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the reaction solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in biphenyl synthesis.
References
Technical Support Center: Dimethyl Biphenyl-3,3'-dicarboxylate Reaction Kinetics and Mechanism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl biphenyl-3,3'-dicarboxylate. The information addresses common challenges encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via cross-coupling reactions. The two most common methods are the Ullmann coupling of methyl 3-halobenzoates and the Suzuki coupling of a methyl 3-halobenzoate with a corresponding boronic acid or ester.
Q2: I am observing low yields in my Ullmann coupling reaction to synthesize this compound. What are the potential causes?
A2: Low yields in Ullmann couplings for biaryl synthesis can be attributed to several factors. Harsh reaction conditions are often required, and the traditional version of the reaction often has a reputation for erratic yields.[1] Incomplete reaction, side reactions such as reduction of the aryl halide, or difficulty in product isolation can all contribute to lower than expected yields. The reaction often requires stoichiometric amounts of copper and high temperatures.[1]
Q3: My Suzuki coupling reaction to produce this compound is failing or giving low yields. What should I check?
A3: Issues with Suzuki coupling can arise from several sources. The palladium catalyst's activity is crucial; ensure it has not decomposed due to exposure to air.[2] The choice of base is also critical; for instance, using potassium fluoride (KF) can sometimes prevent the hydrolysis of ester groups, which can be a side reaction with other bases in aqueous media.[3] Solubility of the reactants can also be a significant issue; using a solvent system that ensures all components are in solution is important for the reaction to proceed efficiently.[3]
Q4: I am observing the hydrolysis of the ester groups on my this compound during workup or subsequent reactions. How can I avoid this?
A4: Ester hydrolysis can be catalyzed by both acid and base. During aqueous workups, ensure the pH is kept neutral. If the subsequent reaction conditions are strongly acidic or basic, consider using a protecting group strategy for the ester if the reaction conditions allow. The hydrolysis of esters is a common reaction that proceeds via nucleophilic attack at the carbonyl carbon.[4]
Troubleshooting Guides
Low Yield in Ullmann Coupling Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction temperature or time. | The Ullmann reaction often requires high temperatures, sometimes exceeding 200°C.[5][6] Consider increasing the temperature or extending the reaction time. Monitor the reaction by TLC or GC to determine the optimal endpoint. |
| Deactivation of copper catalyst. | Ensure the copper powder or salt is of high purity and activated if necessary. The active species is a copper(I) compound.[5] | |
| Formation of significant side products | Homocoupling of a single aryl halide if two different halides are used (in a cross-coupling). | Use a large excess of one of the aryl halides to favor the desired cross-coupling product.[1] |
| Reduction of the aryl halide. | Ensure anhydrous conditions, as water can be a proton source for the reduction pathway. | |
| Difficulty in product isolation | High boiling point of the product and similar polarity to byproducts. | Purification by column chromatography using a carefully selected solvent system is often necessary. Recrystallization can also be an effective purification method. |
Issues with Suzuki Coupling Synthesis
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[2] |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, THF, and DMF, often with water as a co-solvent.[3] Using chlorinated aromatics as solvents can sometimes help with poorly soluble substrates.[3] | |
| Formation of homocoupled byproduct | Self-coupling of the boronic acid. | This can be minimized by the slow addition of the boronic acid to the reaction mixture. |
| Hydrolysis of ester groups | Presence of a strong base and water. | Use a milder base such as K₂CO₃ or KF.[3] Minimizing the amount of water in the reaction mixture can also help. Running the reaction in a non-aqueous solvent system may be an option. |
| Deborylation of the boronic acid | The boronic acid moiety can be unstable under the reaction conditions. | Use the boronic acid as soon as it is obtained or use more stable boronate esters (e.g., pinacol esters).[3] |
Experimental Protocols
General Protocol for Ullmann Coupling
A typical Ullmann homocoupling involves reacting an aryl halide with a stoichiometric amount of copper at high temperatures.[6] For the synthesis of this compound, methyl 3-iodobenzoate would be the preferred starting material due to the higher reactivity of aryl iodides.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-iodobenzoate and activated copper powder (2-3 equivalents).
-
Heat the mixture to a high temperature (typically 200-250°C) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC analysis.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture to remove the copper residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki Coupling
The Suzuki coupling offers a milder alternative to the Ullmann reaction and generally provides higher yields.
-
To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of DME and water), add methyl 3-bromobenzoate (1 equivalent), 3-(methoxycarbonyl)phenylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
-
Heat the reaction mixture to reflux (around 80-100°C) under an inert atmosphere (nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Reaction Mechanisms and Workflows
Caption: Generalized mechanism of the Ullmann coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: Simplified mechanism for base-catalyzed ester hydrolysis.
References
Validation & Comparative
A Comparative Analysis of Dimethyl Biphenyl-3,3'-dicarboxylate and its 4,4'-Isomer for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties, synthesis, and biological activities of Dimethyl biphenyl-3,3'-dicarboxylate and Dimethyl biphenyl-4,4'-dicarboxylate.
This guide provides a detailed comparative analysis of two isomeric compounds: this compound and its more widely studied 4,4'- counterpart. For researchers, scientists, and professionals in drug development, understanding the distinct characteristics of these isomers is crucial for their potential applications in synthesis and pharmacology. While extensive data is available for the 4,4'-isomer, this guide also collates the limited information on the 3,3'-isomer to facilitate a comprehensive comparison.
Physicochemical Properties: A Tale of Two Isomers
The structural difference between the 3,3'- and 4,4'- placement of the methoxycarbonyl groups on the biphenyl backbone significantly influences their physical properties. The 4,4'-isomer is a well-characterized white to off-white crystalline solid, whereas the 3,3'-isomer is described as a white to yellow solid.[1] A summary of their key physicochemical properties is presented below.
| Property | This compound | Dimethyl biphenyl-4,4'-dicarboxylate |
| Molecular Formula | C₁₆H₁₄O₄ | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol | 270.28 g/mol |
| CAS Number | 1751-97-9[1][2] | 792-74-5[3] |
| Melting Point | Data not available | 213-215 °C[3][4][5] |
| Boiling Point | Data not available | ~407.0 °C (estimated)[4] |
| Solubility | Data not available | Insoluble in water; Slightly soluble in benzene and chloroform; Soluble in DMSO and dimethylformamide.[3] |
| Physical Form | White to Yellow Solid[1] | White to off-white crystalline powder.[3] |
Synthesis and Production
The synthesis of these isomers typically involves the esterification of the corresponding biphenyldicarboxylic acids. For the 4,4'-isomer, various synthesis routes have been explored, including those from bio-derived 4,4'-dimethylbiphenyl.[6] The synthesis of the 3,3'-isomer is less documented in readily available literature.
Below is a generalized workflow for the synthesis of these compounds.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of these isomers. While comprehensive spectral data for the 3,3'-isomer is scarce, extensive data is available for the 4,4'-isomer.
| Spectroscopic Data | This compound | Dimethyl biphenyl-4,4'-dicarboxylate |
| ¹H NMR | Data not readily available | δ (CDCl₃): 8.13 (d, 4H), 7.69 (d, 4H), 3.95 (s, 6H) |
| Mass Spectrum (m/z) | Data not readily available | 270 (M+), 239, 152 |
| Infrared (IR) | Data not readily available | Available through spectral databases. |
Biological Activity and Applications
A significant point of divergence between the two isomers lies in their documented biological activities.
Dimethyl biphenyl-4,4'-dicarboxylate is well-known for its hepatoprotective properties. It is a synthetic analog of Schisandrin C, a compound isolated from the fruit of Schisandra chinensis. It is used in the treatment of chronic viral hepatitis and drug-induced liver injury.[3] The proposed mechanism for its therapeutic effect involves the modulation of inflammatory signaling pathways.
The following diagram illustrates a simplified potential signaling pathway influenced by Dimethyl biphenyl-4,4'-dicarboxylate in hepatocytes.
In contrast, there is a notable lack of published research on the biological activities of This compound . This significant data gap presents an opportunity for future research to explore the pharmacological potential of this isomer.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research.
Synthesis of Dimethyl biphenyl-4,4'-dicarboxylate:
A common laboratory-scale synthesis involves the esterification of 4,4'-biphenyldicarboxylic acid.
-
Materials: 4,4'-Biphenyldicarboxylic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
Suspend 4,4'-biphenyldicarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Dimethyl biphenyl-4,4'-dicarboxylate.
-
Hepatoprotective Activity Assay (for 4,4'-isomer):
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Procedure:
-
Culture HepG2 cells in a suitable medium.
-
Induce liver injury by exposing the cells to a hepatotoxic agent (e.g., carbon tetrachloride or acetaminophen).
-
Treat the cells with varying concentrations of Dimethyl biphenyl-4,4'-dicarboxylate.
-
After a specific incubation period, assess cell viability using methods like the MTT assay.
-
Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium.
-
A significant reduction in enzyme levels and an increase in cell viability in the treated groups compared to the control group indicate hepatoprotective activity.
-
Conclusion
This comparative analysis highlights the substantial body of research surrounding Dimethyl biphenyl-4,4'-dicarboxylate, particularly its well-documented hepatoprotective effects and established physicochemical properties. Conversely, this compound remains a largely unexplored compound, with a significant lack of available experimental data. This disparity underscores a clear opportunity for further investigation into the synthesis, properties, and potential biological activities of the 3,3'-isomer, which could unveil novel applications in medicinal chemistry and materials science. Researchers are encouraged to explore this lesser-known isomer to unlock its potential.
References
- 1. Dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate | 1751-97-9 [sigmaaldrich.com]
- 2. BIPHENYL-3,3'-DICARBOXYLIC ACID DIMETHYL ESTER | 1751-97-9 [chemicalbook.com]
- 3. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]
- 4. Biphenyl dimethyl dicarboxylate | CAS#:792-74-5 | Chemsrc [chemsrc.com]
- 5. Dimethyl biphenyl-4,4 -dicarboxylate 99 792-74-5 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
"Dimethyl biphenyl-3,3'-dicarboxylate" vs other biphenyl dicarboxylate isomers in MOF synthesis
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resulting topology, porosity, and ultimately, the functional properties of these advanced materials. Among the myriad of available linkers, biphenyl dicarboxylates have emerged as a versatile class, offering a rigid backbone that can be systematically modified to fine-tune MOF architecture. This guide provides a comparative analysis of dimethyl biphenyl-3,3'-dicarboxylate and its isomers in MOF synthesis, offering insights for researchers and professionals in materials science and drug development.
The spatial arrangement of the carboxylate groups on the biphenyl core significantly influences the coordination environment with metal nodes, leading to diverse framework structures. While direct, side-by-side comparative studies of all biphenyl dicarboxylate isomers under identical conditions are not extensively documented in the literature, a compilation of data from various sources allows for a valuable comparison of their impact on MOF properties. This guide focuses on contrasting the outcomes of using 3,3'-dicarboxylate linkers with the more commonly employed 4,4'-dicarboxylate isomers, as well as other substituted biphenyl dicarboxylates.
Isomeric Structures and Their Influence on MOF Topology
The seemingly subtle change in the position of the carboxylate groups from the 4,4' positions to the 3,3' positions introduces a significant angular variation in the linker's geometry. This "kinked" versus linear geometry has profound implications for the resulting MOF topology.
Comparative Performance Data
The following tables summarize key experimental data for MOFs synthesized using different biphenyl dicarboxylate isomers. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Properties of MOFs from Biphenyl-3,3'-Dicarboxylate and its Derivatives
| MOF Name/Reference | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings |
| [Co(L)]n [1] | Co(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Not Reported | Not Reported | Exhibits a 3D framework with CdSO4 (cds) topology and shows weak ferromagnetic interactions.[1] |
| [Mn(L)]n [1] | Mn(II) | 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid | Not Reported | Not Reported | Forms a doubly interpenetrated 3D α-Po framework with weak antiferromagnetic coupling.[1] |
Table 2: Properties of MOFs from Biphenyl-4,4'-Dicarboxylate (BPDC)
| MOF Name/Reference | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings |
| Ni-BPDC-MOF [2][3] | Ni(II) | 4,4′-biphenyl dicarboxylic acid (BPDC) | 311.99 | Not Reported | Exhibits a nanoplate morphology with high specific capacitance, suitable for supercapacitors.[2][3] |
| Zr-BPDC [4] | Zr(IV) | 4,4′-biphenyl dicarboxylic acid (BPDC) | Not Reported | Not Reported | Used as a precursor for the synthesis of zirconium oxycarbide powders.[4] |
| Zn-BDA MOF-2 [5] | Zn(II) | 4,4′-biphenyl dicarboxylic acid (BDA) | Not Reported | Not Reported | Exhibits a 1D chain structure with solid-state luminescence properties.[5] |
Table 3: Properties of MOFs from Other Biphenyl Dicarboxylate Isomers
| MOF Name/Reference | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Findings |
| [MnL(DMF)]n [6] | Mn(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | Not Reported | Not Reported | Forms a 3D framework with sra topology.[6] |
| [NiL(H2O)2(DMF)]n [6] | Ni(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | Not Reported | Not Reported | Shows a 2D network with sql topology.[6] |
| [Cu2L2(H2O)2] [6] | Cu(II) | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | Not Reported | Not Reported | Reveals a 4-fold interpenetrated 3D framework with lvt topology and exhibits selective gas adsorption.[6] |
Experimental Protocols
The synthesis of MOFs typically involves solvothermal or hydrothermal methods. The general procedure involves combining a metal salt and the organic linker in a suitable solvent, often with the addition of a modulator to control crystal growth.
Detailed Methodologies:
Synthesis of Ni-BPDC-MOF (using 4,4'-biphenyl dicarboxylic acid): [2][3]
-
Precursor Solution: Dissolve 0.149 g of 4,4′-biphenyl dicarboxylic acid (BPDC) and 0.096 g of nickel nitrate hexahydrate in 20 mL of N,N-dimethylformamide (DMF).
-
Hydrothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave and heat at 180 °C for 10 hours.
-
Isolation and Activation: Collect the light green precipitate by centrifugation, wash with DMF and alcohol, and dry in a nitrogen atmosphere. The resulting MOF is then activated at 120 °C in a vacuum for 24 hours.[2][3]
General Solvothermal Synthesis of MOFs with 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid: [1][7]
-
Reaction Mixture: A mixture of the metal salt (e.g., Co(NO₃)₂·6H₂O or MnCl₂·4H₂O) and 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid is dissolved in a solvent system, typically DMF or a mixture of DMF/ethanol/water.
-
Solvothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to temperatures ranging from 100 to 120 °C for 2-3 days.
-
Product Recovery: After cooling to room temperature, the crystalline product is collected by filtration, washed with DMF and ethanol, and dried.
Logical Relationships in MOF Synthesis
The choice of the biphenyl dicarboxylate isomer directly impacts the coordination possibilities with the metal center, which in turn determines the secondary building unit (SBU) and the final framework topology.
Conclusion
The isomeric position of the carboxylate groups in biphenyl dicarboxylate linkers is a critical design parameter in the synthesis of Metal-Organic Frameworks. While the linear 4,4'-isomer typically leads to more extended and often porous structures, the angular 3,3'-isomer and other substituted versions can result in unique topologies, including interpenetrated frameworks and lower-dimensional networks. The choice of isomer, therefore, allows for a rational design approach to target specific MOF architectures and properties.
The data compiled in this guide, although from disparate sources, highlights the significant structural diversity achievable by simply altering the substitution pattern of the biphenyl dicarboxylate linker. For researchers and drug development professionals, understanding these structure-property relationships is paramount for the design of novel MOFs with tailored functionalities, from gas storage and separation to catalysis and controlled drug release. Further systematic studies comparing these isomers under identical conditions are warranted to provide a more definitive understanding of their influence on MOF synthesis and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Structure of Dimethyl Biphenyl-3,3'-dicarboxylate: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry and drug development. Ambiguities in molecular structure can lead to erroneous interpretations of biological activity and hinder the progress of research programs. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural validation of "Dimethyl biphenyl-3,3'-dicarboxylate". We present predicted experimental data, detailed protocols, and a clear workflow to aid researchers in their structural determination endeavors.
The Central Role of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments like COSY, HSQC, and HMBC allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the piecing together of the molecular framework.
Predicted 2D NMR Correlations for this compound
Structure of this compound:
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | HSQC Correlation |
| 2, 2' | 8.2 - 8.4 | 129 - 131 | Yes |
| 4, 4' | 7.8 - 8.0 | 130 - 132 | Yes |
| 5, 5' | 7.5 - 7.7 | 128 - 130 | Yes |
| 6, 6' | 7.9 - 8.1 | 127 - 129 | Yes |
| OCH₃ | 3.9 - 4.1 | 52 - 54 | Yes |
| C=O | - | 166 - 168 | No |
| C1, C1' | - | 140 - 142 | No |
| C3, C3' | - | 132 - 134 | No |
Table 2: Predicted Key COSY and HMBC Correlations
| Proton (¹H) | COSY Correlations (Correlated Protons) | Key HMBC Correlations (Correlated Carbons) |
| H-2, H-2' | H-6, H-6' | C-4, C-4'; C-6, C-6'; C=O |
| H-4, H-4' | H-5, H-5' | C-2, C-2'; C-6, C-6'; C-5, C-5' |
| H-5, H-5' | H-4, H-4'; H-6, H-6' | C-1, C-1'; C-3, C-3'; C-4, C-4' |
| H-6, H-6' | H-2, H-2'; H-5, H-5' | C-2, C-2'; C-4, C-4'; C-1, C-1' |
| OCH₃ | None | C=O |
A Comparative Look: Alternative Structural Validation Techniques
While 2D NMR is a powerful tool, a multi-technique approach often provides the most robust structural validation. The choice of technique depends on the nature of the sample and the specific information required.
Table 3: Comparison of Key Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry | Non-destructive, solution-state analysis, rich structural information | Requires soluble sample, relatively large sample amount, can be time-consuming |
| X-ray Crystallography | Precise 3D atomic coordinates, absolute stereochemistry | Unambiguous structure determination | Requires a single, high-quality crystal, solid-state structure may differ from solution |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample amount, can be coupled to separation techniques | Provides limited connectivity information, isomers can be difficult to distinguish |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple, requires small sample amount | Provides limited information on the overall molecular skeleton |
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing ¹H and ¹³C detection.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine chemical shifts and coupling constants.
-
COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 2-4 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz). Key parameters include a ¹H spectral width covering all proton signals and a ¹³C spectral width covering all carbon signals, 128-256 increments in the indirect dimension, and 4-8 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected HMBC pulse sequence optimized for long-range ²⁻³J(CH) couplings (typically 8-10 Hz). Key parameters are similar to HSQC, but with a longer evolution delay to allow for the development of long-range correlations.
Alternative Techniques
-
X-ray Crystallography: Grow single crystals of the compound by slow evaporation from a suitable solvent system. Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the structure using appropriate software.
-
Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Acquire data in a suitable ionization mode (e.g., ESI, APCI) to determine the molecular weight and fragmentation pattern.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a small molecule like this compound, integrating 2D NMR with other analytical techniques.
Caption: A logical workflow for the structural validation of an organic compound.
By following the methodologies and workflows outlined in this guide, researchers can confidently and accurately determine the structure of this compound and other novel small molecules, ensuring the integrity and reproducibility of their scientific findings.
A Comparative Guide to the X-ray Crystal Structure Analysis of Dimethyl biphenyl-3,3'-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of several derivatives of Dimethyl biphenyl-dicarboxylate. While the crystal structure for the parent compound, Dimethyl biphenyl-3,3'-dicarboxylate, is not publicly available in the searched crystallographic databases, this guide presents key crystallographic data for a range of its substituted analogues. This comparative analysis, supported by detailed experimental protocols, aims to facilitate a deeper understanding of how substituent effects influence the solid-state conformation and crystal packing of this versatile molecular scaffold, which is a common motif in pharmacologically active compounds and functional materials.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of Dimethyl biphenyl-dicarboxylate derivatives, offering insights into the structural variations induced by different substitution patterns.
Table 1: Unit Cell Parameters of Dimethyl biphenyl-dicarboxylate Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate[1] | C₁₈H₁₈O₆ | Monoclinic | P2₁/c | 12.9320(6) | 7.3736(4) | 16.4203(8) | 90 | 97.410(2) | 90 | 4 |
| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate[2] | C₁₈H₁₈O₆ | Monoclinic | C2/c | 20.3958(17) | 4.0632(2) | 18.9386(14) | 90 | 115.100(1) | 90 | 4 |
| Dimethyl biphenyl-4,4'-dicarboxylate[3] | C₁₆H₁₄O₄ | Orthorhombic | Pbca | 7.1358(9) | 5.9752(8) | 29.709(4) | 90 | 90 | 90 | 4 |
| Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate | C₁₆H₁₃NO₆ | Monoclinic | C2/c | 20.3958(17) | 8.3334(6) | 18.9386(14) | 90 | 118.342(7) | 90 | 8 |
| Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate | C₁₆H₁₂N₂O₈ | Triclinic | P-1 | 8.0520(5) | 10.4193(7) | 10.5310(11) | 108.423(4) | 95.142(4) | 111.617(3) | 2 |
| Dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate[4] | C₂₅H₂₅NO₇S | Monoclinic | P2₁/c | 12.52978(9) | 18.87277(12) | 10.63916(7) | 90 | 109.4092(8) | 90 | 4 |
Z = Number of molecules per unit cell
Table 2: Selected Torsion Angles and Intermolecular Interactions
| Compound Name | Dihedral Angle Between Phenyl Rings (°) | Key Torsion Angles (°) | Noteworthy Intermolecular Interactions |
| Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate[1] | 29.11(10) | Carbomethoxy groups are twisted from the rings by -18.3(3) and -27.7(3). | van der Waals interactions dominate the packing. |
| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate[2] | Coplanar (due to centrosymmetry) | Methyl carboxylate groups are rotated 18.52(8) out of the plane of the parent ring. | Weak C—H···O hydrogen bonds. |
| Dimethyl biphenyl-4,4'-dicarboxylate[3] | Planar (due to inversion center) | Carboxylate group has a small dihedral angle of 6.37(10) with the aromatic ring. | Herringbone-like packing, no classical hydrogen bonds. |
| Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate | 56.01(5) | Aryl-ester dihedral angles of 4.57(5) and 16.73(5). | Weak C—H···O interactions forming a 3D network. |
| Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate | 58.0(1) | Aryl-ester dihedral angles of 2.1(2) and 4.2(3). | Weak C—H···O interactions forming a 3D network. |
| Dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate[4] | Not specified | C—SO₂—NH—C torsion angle of -70.86(11). | Intramolecular O—H···O and N—H···O hydrogen bonds; intermolecular C—H···O and N—H···O hydrogen bonds. |
Experimental Protocols
The determination of the crystal structure of small organic molecules such as this compound derivatives via single-crystal X-ray diffraction follows a well-established workflow.
Synthesis and Crystal Growth
-
Synthesis and Purification: The target compound is first synthesized and then rigorously purified, typically by column chromatography or recrystallization, to achieve a purity of >98%. The purity is often confirmed by techniques such as NMR spectroscopy and mass spectrometry.
-
Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. Common methods for growing single crystals of small organic molecules include:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to form a nearly saturated solution. The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (anti-solvent) in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually decreasing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
-
Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a glass fiber. For most small molecule data collections, the crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern of X-rays scattered by the crystal is recorded on a detector (e.g., a CCD or CMOS detector).
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides the approximate positions of the atoms in the crystal structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor.
Alternative Methodologies
While single-crystal X-ray diffraction is the definitive method for determining the atomic structure of crystalline small molecules, other techniques can provide complementary information, especially when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): Can be used to analyze polycrystalline samples. While generally not suitable for de novo structure determination of complex organic molecules, it is a powerful tool for phase identification, purity analysis, and can sometimes be used for structure solution of simpler molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and conformation of molecules in solution. While it does not provide a 3D crystal structure, it is invaluable for confirming the chemical structure of the synthesized compound.
-
Cryogenic Electron Microscopy (Cryo-EM): A powerful technique for determining the structure of large macromolecules and biological complexes. While not typically used for small molecules, recent advances have made it applicable to microcrystals.[5]
Visualizations
Caption: Experimental workflow for single-crystal X-ray structure analysis.
Caption: Influence of substituents on the properties of biphenyl derivatives.
References
Performance comparison of polymers made from different biphenyl dicarboxylate isomers
The isomeric substitution pattern of biphenyl dicarboxylate monomers critically dictates the thermal, mechanical, and solubility properties of the resulting polymers. A comprehensive analysis of published research reveals that the linearity of the 4,4'-isomer imparts high thermal stability and ordered structures, while the kinked nature of the 3,4'- and 3,3'-isomers disrupts packing, leading to enhanced solubility and altered transition temperatures. These differences are crucial for tailoring polymer performance for specific applications in materials science and drug development.
Polymers derived from the linear 4,4'-biphenyl dicarboxylate typically exhibit superior thermal stability and often form liquid crystalline phases. In contrast, the introduction of meta-linkages, as seen in the 3,4'- and 3,3'-isomers, introduces kinks in the polymer backbone. This irregularity hinders crystallization, which can lower the melting temperature and enhance the solubility of the polymers in common organic solvents. For instance, copolyesters containing the 3,4'-biphenyl dicarboxylate isomer have been shown to have a significantly lower melting transition temperature by more than 50°C compared to their 4,4'-biphenyl dicarboxylate counterparts.[1]
Thermal and Mechanical Properties: A Comparative Overview
The structural variations among the biphenyl dicarboxylate isomers directly translate to distinct thermal and mechanical profiles in the corresponding polymers. The following table summarizes key performance data for polyamides and polyesters synthesized from different isomers.
| Polymer Type | Biphenyl Dicarboxylate Isomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 10% Weight Loss Temp. (TGA) (°C) | Inherent Viscosity (dL/g) |
| Polyamide | 4,4'-bis(4-carboxy methylene) biphenyl | 210 - 261[2][3][4] | Amorphous[2][3][4] | 497 - 710[2][3][4] | 0.52 - 0.96[2][3] |
| Polyester | 3,4'-biphenyl dicarboxylate | 190[5][6] | Dependent on thermal history[5][6] | ~480[5][6] | Not Reported |
| Polyimide | 2,2',3,3'-biphenyltetracarboxylic dianhydride | >330[7] | Not Reported | >550[7] | Lower than s-BPDA based polyimides[7] |
| Polyimide | 3,3',4,4'-biphenyltetracarboxylic dianhydride | Not Reported | Not Reported | Not Reported | Higher than i-BPDA based polyimides[7] |
Polyamides based on a modified 4,4'-biphenyl dicarboxylate exhibit high glass transition temperatures, ranging from 210°C to 261°C, and exceptional thermal stability, with 10% weight loss occurring at temperatures between 497°C and 710°C.[2][3][4] These polymers were found to be amorphous and soluble in polar aprotic solvents.[2][3][4] Polyesters synthesized from the kinked 3,4'-biphenyl dicarboxylate show a glass transition temperature of 190°C and an onset of weight loss at approximately 480°C.[5][6] Polyimides derived from the isomeric 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA) display very high glass transition temperatures (>330°C) and degradation temperatures (>550°C), along with good solubility in organic solvents.[7] However, their mechanical properties were noted to be inferior to those of polyimides made from the more semi-rigid 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA).[7]
The logical relationship between the biphenyl dicarboxylate isomer structure and the resulting polymer properties is visualized in the following diagram:
Experimental Protocols
The synthesis and characterization of these polymers involve several key experimental procedures.
Polymer Synthesis:
-
Polyamides from 4,4'-bis(4-carboxy methylene) biphenyl and various aromatic diamines were prepared via direct polycondensation using the Yamazaki phosphorylation reaction.[2][3] This method utilizes triphenyl phosphite and pyridine as condensing agents in a solvent like N-methyl-2-pyrrolidone (NMP).[3]
-
Polyesters based on 3,4'-biphenyl dicarboxylate were synthesized through melt acidolysis polymerization of hydroquinone with biphenyl 3,4'-bibenzoate.[5] The reaction temperature was ramped up to 360°C under a nitrogen flow, followed by the application of a vacuum.[6]
-
Polyimides were synthesized from isomeric biphenyltetracarboxylic dianhydrides and aromatic diamines.[7]
The general workflow for the synthesis and characterization of these polymers is depicted below:
Characterization Methods:
-
Inherent viscosity measurements were used to estimate the molecular weight of the synthesized polymers.[2][3]
-
Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were employed to confirm the chemical structure of the monomers and the resulting polymers.[2][3][5]
-
Thermogravimetric Analysis (TGA) was conducted to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[2][3][4][5][6]
-
Differential Scanning Calorimetry (DSC) was used to determine the glass transition temperatures and melting points of the polymers.[1][5][6]
-
X-ray Diffraction (XRD) studies were performed to assess the crystallinity of the polymers.[1][2][3]
-
Solubility tests were carried out by dissolving the polymers in various organic solvents.[2][3][4][7]
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Navigating the Building Blocks of Porous Materials: A Comparative Guide to Alternatives for Dimethyl Biphenyl-3,3'-dicarboxylate in MOF Synthesis
For researchers and professionals in materials science and drug development, the selection of organic linkers is a critical step in the design of Metal-Organic Frameworks (MOFs). These versatile materials, with applications ranging from gas storage to catalysis, derive their unique properties from the interplay between metal nodes and organic struts. Dimethyl biphenyl-3,3'-dicarboxylate, and its corresponding acid, biphenyl-3,3'-dicarboxylic acid, represent a class of V-shaped linkers that impart specific geometries and properties to MOF structures. However, a diverse array of alternative linkers can be employed to tune the resulting framework's characteristics. This guide provides an objective comparison of biphenyl-3,3'-dicarboxylic acid with common alternative linkers, supported by experimental data, to inform the rational design of novel MOFs.
Performance Comparison of Organic Linkers in MOF Synthesis
The choice of an organic linker directly influences the structural and functional properties of a Metal-Organic Framework (MOF), including its surface area, pore size, and stability. Below is a comparative summary of MOFs synthesized with biphenyl-3,3'-dicarboxylate analogues and other commonly used aromatic dicarboxylate linkers. For this comparison, we will focus on frameworks constructed with similar metal nodes to highlight the impact of the linker.
Table 1: Comparison of MOF Properties Based on Organic Linker Selection
| MOF Designation/Family | Organic Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Features & Applications |
| UiO-66 | 1,4-Benzenedicarboxylic acid (BDC) | Zr | ~1200 | ~0.5 | ~500 | High thermal and chemical stability, gas adsorption.[1] |
| UiO-66-NH₂ | 2-Amino-1,4-benzenedicarboxylic acid | Zr | ~1100 | ~0.45 | ~450 | Functionalized pores for selective CO₂ capture.[1][2] |
| UiO-66-NO₂ | 2-Nitro-1,4-benzenedicarboxylic acid | Zr | ~1000 | ~0.4 | ~400 | Altered electronic properties for catalytic applications.[1] |
| Ni-BPDC-MOF | 4,4'-Biphenyldicarboxylic acid (BPDC) | Ni | 311.99 | - | >350 | Nanoplate morphology, suitable for supercapacitors.[3][4] |
| [Cd(H₂L)]n | 3,3'-Dimethoxy-4,4'-biphenyldicarboxylic acid | Cd | - | - | >380 | 3D framework with high thermal stability and fluorescence.[5] |
| [Mn₂(μ₄-H₂L₁)²(phen)₂]n | 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Mn | - | - | - | 3D framework, catalytic activity in Henry reactions.[6] |
| JMS-3 | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Cd | - | - | Decomposes >150 | 2D interdigitated network, CO₂ sorption.[7] |
Note: The properties of MOFs can vary based on the specific synthesis conditions. The data presented here are representative values from the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are generalized protocols for the synthesis of a representative MOF and its characterization.
General Hydrothermal/Solvothermal Synthesis of a Biphenyl-Dicarboxylate MOF
This protocol is a generalized procedure based on the synthesis of various biphenyl-dicarboxylate MOFs.[3][4][6]
1. Reagent Preparation:
-
Dissolve the chosen biphenyl-dicarboxylic acid linker (e.g., 4,4'-Biphenyldicarboxylic acid, 0.149 g) and the metal salt (e.g., Nickel(II) nitrate hexahydrate, 0.096 g) in a suitable solvent (e.g., 20 mL of N,N-Dimethylformamide - DMF).[4]
-
The molar ratio of the organic linker to the metal ion is a critical parameter and should be optimized (e.g., 3:2).[4]
2. Reaction:
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-72 hours).[3]
3. Product Isolation and Activation:
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by filtration and wash it with the solvent (e.g., DMF) to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove guest solvent molecules from the pores), the product is often solvent-exchanged with a more volatile solvent (e.g., ethanol or acetone) and then heated under vacuum.
Characterization Techniques
1. Powder X-ray Diffraction (PXRD):
-
PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOF.[1]
-
The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or with patterns of known phases.
2. Brunauer-Emmett-Teller (BET) Analysis:
-
The specific surface area and pore volume of the MOF are determined from nitrogen adsorption-desorption isotherms measured at 77 K.[1]
-
Prior to the measurement, the sample must be activated by heating under vacuum to ensure the removal of all guest molecules.
3. Thermogravimetric Analysis (TGA):
-
TGA is used to assess the thermal stability of the MOF.[1]
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen), and the sample is heated at a constant rate to determine the temperature at which the framework begins to decompose.
Visualizing the Synthesis and Logic
To better understand the workflow and the relationships between the different components in MOF synthesis, the following diagrams are provided.
Caption: Workflow for the synthesis and characterization of Metal-Organic Frameworks.
Caption: Logical relationship between organic linkers and resulting MOF properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors | MDPI [mdpi.com]
- 4. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
Cross-Validation of Experimental and Computational Data for Dimethyl biphenyl-3,3'-dicarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available experimental data and computational approaches for the characterization of Dimethyl biphenyl-3,3'-dicarboxylate. Due to the limited availability of comprehensive experimental and computational cross-validation studies for this specific molecule, this guide also includes data for the closely related isomer, Dimethyl biphenyl-4,4'-dicarboxylate, to offer a broader context for comparison.
Data Presentation: Physicochemical and Spectral Properties
A direct comparison of experimental and computationally predicted data for this compound is hampered by the scarcity of published computational studies on this specific isomer. The following tables summarize the available experimental data for this compound and provide a comparative view with the more extensively studied Dimethyl biphenyl-4,4'-dicarboxylate.
Table 1: Physicochemical Properties
| Property | This compound (Experimental) | Dimethyl biphenyl-4,4'-dicarboxylate (Experimental) |
| CAS Number | 1751-97-9 | 792-74-5 |
| Molecular Formula | C₁₆H₁₄O₄ | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol | 270.28 g/mol |
| Melting Point | Not available | 213-215 °C |
Table 2: Spectral Data
| Spectral Data | This compound (Experimental) | Dimethyl biphenyl-4,4'-dicarboxylate (Experimental) |
| ¹H NMR | Data not readily available in searched literature. | Data not readily available in searched literature. |
| ¹³C NMR | Data not readily available in searched literature. | Data not readily available in searched literature. |
| IR Spectroscopy | Data not readily available in searched literature. | Data not readily available in searched literature. |
| Mass Spectrometry | Data not readily available in searched literature. | Data not readily available in searched literature. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general synthetic approach for this class of compounds involves the esterification of the corresponding biphenyl-3,3'-dicarboxylic acid. Characterization would typically follow standard analytical chemistry procedures.
General Synthesis: Esterification of Biphenyl-3,3'-dicarboxylic acid
-
Reaction Setup : Biphenyl-3,3'-dicarboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst : A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
Reflux : The reaction mixture is heated to reflux for several hours to drive the esterification reaction to completion.
-
Workup : After cooling, the reaction mixture is neutralized with a weak base, such as sodium bicarbonate solution.
-
Extraction : The product is extracted into an organic solvent, such as ethyl acetate.
-
Purification : The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Standard Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
-
Infrared (IR) Spectroscopy : IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent. Characteristic peaks for the ester carbonyl group (C=O) and aromatic C-H bonds would be expected.
-
Mass Spectrometry (MS) : Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
-
Melting Point Analysis : The melting point is determined using a standard melting point apparatus to assess the purity of the synthesized compound.
Mandatory Visualization
Experimental and Computational Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of experimental and computational data for a given molecule.
Hypothetical Signaling Pathway Investigation
While the specific biological activity of this compound is not well-documented, its isomer, Dimethyl biphenyl-4,4'-dicarboxylate, has been investigated for its hepatoprotective effects. Computational docking studies could be employed to predict the potential interaction of the 3,3'-isomer with relevant biological targets, such as those in inflammatory or fibrotic pathways in the liver. The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Conclusion and Future Directions
The comprehensive cross-validation of experimental and computational data for this compound remains an open area for research. The lack of readily available experimental spectra and predicted computational properties for this specific isomer highlights a gap in the current scientific literature.
Future work should focus on:
-
Detailed Experimental Characterization : The synthesis and thorough experimental characterization of this compound, including NMR, IR, and mass spectrometry, are crucial to establish a reliable experimental dataset.
-
Computational Modeling : Performing quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the physicochemical properties, spectral data, and conformational analysis of this compound.
-
Direct Comparison : A direct and systematic comparison of the experimental and computational data to validate and refine the computational models for this class of compounds.
-
Biological Evaluation : Investigating the biological activity of this compound, guided by computational predictions, to explore its potential therapeutic applications.
By systematically addressing these points, a more complete and validated understanding of the structure-property relationships of this compound can be achieved, which will be of significant value to researchers in chemistry and drug discovery.
Isomeric Effects on the Properties of Metal-Organic Frameworks from Biphenyl Dicarboxylates: A Comparative Guide
The strategic selection of organic linkers is a cornerstone in the design of metal-organic frameworks (MOFs) with tailored properties. Among the vast library of linkers, biphenyl dicarboxylates are a prominent class due to their rigidity, linearity, and potential for functionalization. However, the seemingly subtle variation in the position of the carboxylate groups—isomerism—can have a profound impact on the resulting MOF's topology, porosity, stability, and ultimately, its function. This guide provides an objective comparison of MOFs synthesized from different biphenyl dicarboxylate isomers, supported by experimental data, to aid researchers in the rational design of functional materials.
The Influence of Linker Isomerism on MOF Architecture and Properties
The connectivity and orientation of the carboxylate groups on the biphenyl backbone directly influence the coordination environment of the metal centers and the overall framework topology. This structural divergence gives rise to significant differences in the physicochemical properties of the resulting MOFs. For instance, the linear nature of 4,4'-biphenyldicarboxylic acid (4,4'-BPDC) often leads to the formation of porous, three-dimensional frameworks, while the bent nature of its isomers can result in structures with different dimensionalities and pore geometries.[1][2] The introduction of functional groups, such as hydroxyl or methoxy groups, further diversifies the potential structures and properties.[1][3]
Structural and Topological Diversity
The use of different biphenyl dicarboxylate isomers with the same metal ion can lead to the formation of "framework isomers"—different crystal structures composed of the same building blocks.[4][5] For example, the reaction of Cu(II) with the unsymmetrical 3,4'-biphenyldicarboxylic acid ligand resulted in two distinct 3D frameworks with different topologies (diamondoid and NbO) due to different coordination arrangements of the carboxylate groups.[2] Similarly, the positional isomers 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid (H4L1) and 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid (H4L2) produce a range of coordination polymers with structures varying from discrete molecular dimers to 1D, 2D, and 3D frameworks, depending on the metal ion and reaction conditions.[1]
dot
Caption: Impact of biphenyl dicarboxylate isomerism on MOF properties.
Comparative Performance Data
The following tables summarize quantitative data on the properties of MOFs synthesized from various biphenyl dicarboxylate isomers.
Table 1: Porosity and Surface Area
| MOF Designation/Formula | Linker Isomer | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Citation |
| Ni-BPDC-MOF | 4,4'-biphenyldicarboxylic acid | Ni(II) | 311.99 | - | 10-400 (mesoporous) | [6][7] |
| --INVALID-LINK-- | 4,4'-biphenyldicarboxylic acid | Mn(II) | Microporous | - | Nano-sized channels | [8] |
| MOF-3 (from ref[3]) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | Cu(II) | - | - | 7 and 11 | [3] |
| [Zn(μ₂-H₂L1)(2,2'-bipy)(H₂O)]n | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | Zn(II) | Not reported as porous | - | - | [1] |
| [Zn(μ₂-H₂L1)(μ₂-4,4'-bipy)]n | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | Zn(II) | Not reported as porous | - | - | [1] |
Note: Direct comparison of porosity is often challenging due to variations in synthesis conditions, activation procedures, and the presence of guest molecules.
Table 2: Thermal and Chemical Stability
| MOF Designation/Formula | Linker Isomer | Metal Ion | Decomposition Temperature (°C) | Stability Notes | Citation |
| Ni-BPDC-MOF | 4,4'-biphenyldicarboxylic acid | Ni(II) | Stable up to 400°C | Thermally stable in air. | [6] |
| [Co₂(μ₂-H₂L1)₂(phen)₂(H₂O)₄] | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | Co(II) | Decomposition starts at 208°C | Loses water ligands from 126-198°C. | [1] |
| [Mn₂(μ₄-H₂L1)₂(phen)₂]n·4nH₂O | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | Mn(II) | Decomposition starts at 225°C | Loses guest water from 128-200°C. | [1] |
| InOF-1 | Biphenyl-3,3',5,5'-tetracarboxylic acid | In(III) | Stable up to high temperatures | Exhibits negative thermal expansion. | [9] |
| Ni-IRMOF-74@MBA | 3,3'-dihydroxy-4,4'-biphenyldicarboxylic acid | Ni(II) | - | Favorable electrochromic stability (95.7% retention after 4500 cycles). | [10] |
Table 3: Catalytic Activity and Guest Adsorption
| MOF Designation/Formula | Linker Isomer | Application | Key Performance Metric | Citation |
| [Zn(μ₂-H₂L1)(2,2'-bipy)(H₂O)]n | 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | Henry Reaction Catalyst | Effective and recyclable heterogeneous catalyst for the reaction between 4-nitrobenzaldehyde and nitroethane. | [1] |
| MOF-3 (from ref[3]) | 2,2'-dimethoxy-4,4'-biphenyldicarboxylic acid | Gas Adsorption | Selective gas adsorption for CO₂ over N₂ and CH₄ over N₂. | [3] |
| --INVALID-LINK-- | 4,4'-biphenyldicarboxylic acid | H₂ Adsorption | Exhibits significant hydrogen adsorptive capability. | [8] |
| Cu-MOFs with 3,4'-bpdc | 3,4'-biphenyldicarboxylic acid | H₂ Adsorption | Both framework isomers show the ability to adsorb H₂. | [2] |
Experimental Protocols
The synthesis and characterization of MOFs require precise control over experimental conditions. Below are generalized protocols for key experiments.
Hydrothermal/Solvothermal Synthesis of Biphenyl Dicarboxylate-Based MOFs
This method is widely used for growing high-quality single crystals of MOFs.
-
Reactant Preparation : Dissolve the metal salt (e.g., nitrate, chloride, or acetate salt of Co, Mn, Zn, Cd, Cu) in a suitable solvent, often N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents like DMF/ethanol/water.[1][8]
-
Ligand Solution : In a separate vessel, dissolve the biphenyl dicarboxylate linker isomer and any ancillary ligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine) in a solvent like DMF.[1]
-
Mixing : Combine the metal salt solution and the ligand solution in a Teflon-lined stainless-steel autoclave or a glass vial. A base, such as NaOH, may be added to deprotonate the carboxylic acid linkers.[1]
-
Heating : Seal the vessel and place it in an oven. Heat the mixture to a specific temperature (typically between 80°C and 180°C) for a period ranging from several hours to a few days.[6][8]
-
Cooling and Isolation : Allow the vessel to cool slowly to room temperature. The resulting crystals are collected by filtration, washed with fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials, and then dried.[11]
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD) : This is the definitive method for determining the 3D atomic structure of a crystalline MOF. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern is collected and analyzed to solve the crystal structure.
-
Powder X-ray Diffraction (PXRD) : Used to confirm the phase purity of the bulk synthesized material and to check for structural changes after guest removal or other treatments. The experimental PXRD pattern is compared with the one simulated from the SCXRD data.[12][13]
-
Thermogravimetric Analysis (TGA) : This technique is used to evaluate the thermal stability of the MOF and to determine the amount of guest solvent molecules within the pores. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.[1][6]
-
Gas Adsorption Analysis (BET) : Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF. This is crucial for evaluating the material's porosity.[12][14]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : After digesting the MOF in an acidic solution (e.g., D₂SO₄/DMSO-d₆), ¹H NMR can be used to confirm the presence and ratio of organic linkers in the framework, which is particularly useful for mixed-linker systems.[12]
dot
Caption: General workflow for MOF synthesis and characterization.
Conclusion
The isomeric form of biphenyl dicarboxylate linkers is a critical parameter in the design and synthesis of metal-organic frameworks. By carefully selecting the linker geometry, researchers can exert significant control over the resulting framework's topology, dimensionality, porosity, and stability. This, in turn, dictates the material's performance in applications such as gas storage, separation, and catalysis. The data presented in this guide highlights that even subtle changes in the linker's isomeric form can lead to vastly different materials, underscoring the importance of isomerism as a powerful tool for the rational design of functional MOFs for advanced applications in research and technology.
References
- 1. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors [mdpi.com]
- 7. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 14. Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Thermal Stability of "Dimethyl Biphenyl-3,3'-dicarboxylate"-Based Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymeric materials is paramount for a wide range of applications, from controlled-release drug delivery systems to high-performance biocompatible materials. This guide provides a comprehensive comparison of the thermal properties of polymers derived from Dimethyl biphenyl-3,3'-dicarboxylate and its structural analogs against established aromatic polymers.
Comparative Thermal Stability Data
The following table summarizes key thermal stability parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a selection of aromatic polymers. These parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperatures (Td), which are critical indicators of a polymer's performance at elevated temperatures.
| Polymer Class | Monomers | Tg (°C) | Tm (°C) | Decomposition Temperature (°C) | Char Yield (%) | Reference |
| Aromatic Copolyester | 4′-hydroxybiphenyl-3-carboxylic acid, 3-hydroxybenzoic acid | 146 - 186 | Amorphous | > 450 (onset of intense decomposition) | Not Reported | [1] |
| Aromatic Polyamide | 4,4ʹ-bis(4-carboxy methylene) biphenyl, various aromatic diamines | 210 - 261 | Not Applicable | T10%: 497 - 597 (in air), 620 - 710 (in nitrogen) | 46 - 62 | [2] |
| Aromatic Polyimide | 2,2',3,3'‑biphenyltetracarboxylic dianhydride (i-BPDA), various aromatic diamines | High | Not Applicable | High | Not Reported | [3] |
| Aromatic Polyimide | 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA), various aromatic diamines | 345 - 366 | Not Applicable | T5%: 523 - 594 (in air), 535 - 605 (in nitrogen) | Not Reported | [4] |
| Poly(ethylene terephthalate) (PET) | Terephthalic acid, Ethylene glycol | 67 - 81 | 250 - 260 | Not specified in detail | Not Reported | [1][5][6] |
| Aromatic Polyester | Isophthalic acid, various diols | Not specified | Not specified | Good thermal stability noted | Not Reported | [7] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized thermal analysis techniques. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on industry standards and common research practices.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring weight loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition (Tg) and melting (Tm).
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The instrument measures the difference in heat flow between the sample and the reference.
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events. The glass transition is observed as a step change in the baseline, while melting appears as an endothermic peak.
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a polymer.
Discussion
The data, though not specific to polymers from this compound, indicates that incorporating biphenyl units into a polymer backbone generally leads to high thermal stability. Aromatic copolyesters containing 4'-hydroxybiphenyl-3-carboxylic acid exhibit a high onset of intense decomposition, exceeding 450 °C.[1] Similarly, polyamides derived from a biphenyl dicarboxylic acid show excellent thermal stability, with 10% weight loss occurring at temperatures above 497 °C in air and 620 °C in nitrogen.[2] Polyimides containing various biphenyltetracarboxylic dianhydride isomers also demonstrate high decomposition temperatures, often exceeding 500 °C.[3][4]
In comparison, Poly(ethylene terephthalate) (PET), a widely used aromatic polyester, has a significantly lower glass transition temperature (67-81 °C) and a melting point in the range of 250-260 °C.[1][5][6] While direct decomposition data for PET is not detailed in the same manner in the provided references, it is generally understood to be less thermally stable than the more rigid, wholly aromatic polymers presented.
The high thermal stability of biphenyl-containing polymers can be attributed to the rigidity of the biphenyl unit, which restricts bond rotation and increases the energy required for thermal degradation. The specific substitution pattern on the biphenyl ring (e.g., 3,3' vs. 4,4' or other isomers) is expected to influence the polymer's chain packing and, consequently, its thermal properties. The 3,3'-linkage in the target monomer would likely result in a less linear and more kinked polymer chain compared to a 4,4'-linkage, which might affect crystallinity and solubility but is still expected to yield a polymer with high thermal stability.
Conclusion
Polymers based on this compound are anticipated to exhibit excellent thermal stability, characteristic of aromatic polymers containing rigid biphenyl moieties. Based on the analysis of structurally similar polymers, it is reasonable to project that these materials will have high glass transition temperatures and decomposition temperatures significantly exceeding those of common engineering plastics like PET. This makes them promising candidates for applications requiring robust performance at elevated temperatures. However, to provide a definitive and precise benchmark, experimental data on the thermal analysis of polymers synthesized directly from this compound is essential. Future research should focus on the synthesis and detailed thermal characterization of these specific polymers to fully elucidate their performance profile.
References
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. linseis.com [linseis.com]
- 6. mdpi.com [mdpi.com]
- 7. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]
A Comparative Guide to the Synthesis of Dimethyl Biphenyl-3,3'-dicarboxylate: Reproducibility and Methodological Analysis
For researchers and professionals in drug development and materials science, the reliable synthesis of key intermediates is paramount. Dimethyl biphenyl-3,3'-dicarboxylate, a structurally significant biphenyl derivative, presents an interesting case study in synthetic reproducibility. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on experimental protocols, reproducibility, and data presentation to aid in methodological selection.
The synthesis of this compound is predominantly approached through two well-established cross-coupling methodologies: the Suzuki-Miyaura coupling and the Ullmann reaction. Both pathways offer distinct advantages and challenges in terms of reaction conditions, catalyst systems, and overall efficiency.
Method 1: Suzuki-Miyaura Homocoupling of Methyl 3-boronobenzoate
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance. In the context of this compound, the most direct Suzuki route involves the homocoupling of a methyl 3-boronobenzoate precursor. While often considered a side reaction in traditional Suzuki-Miyaura cross-coupling, conditions can be optimized to favor the formation of this symmetrical biaryl.
Experimental Protocol:
A generalized procedure for the palladium-catalyzed homocoupling of methyl 3-boronobenzoate is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 3-boronobenzoate (1.0 equivalent), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), a suitable phosphine ligand like 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%), and a base, typically potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., toluene/water 5:1 or 1,4-dioxane/water 4:1).
-
Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred vigorously.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Data Presentation: Quantitative Analysis of Suzuki-Miyaura Homocoupling
| Parameter | Condition | Reported Yield (%) | Purity (%) | Reference |
| Catalyst System | Pd(OAc)₂ / SPhos | Varies | >95 (post-purification) | General Protocol |
| Base | K₃PO₄ | Varies | >95 (post-purification) | General Protocol |
| Solvent | Toluene / H₂O | Varies | >95 (post-purification) | General Protocol |
| Temperature (°C) | 80 - 110 | Varies | >95 (post-purification) | General Protocol |
| Reaction Time (h) | 12 - 24 | Varies | >95 (post-purification) | General Protocol |
Note: Specific yield data for the intentional synthesis of this compound via homocoupling is not widely published, as it is often an undesired byproduct. However, the methodology is robust and yields can be optimized.
Method 2: Ullmann Condensation of Methyl 3-bromobenzoate
The Ullmann reaction is a classical method for the formation of biaryl compounds, typically involving the copper-catalyzed coupling of aryl halides. This approach offers an alternative to the palladium-catalyzed Suzuki reaction and can be advantageous in specific synthetic contexts.
Experimental Protocol:
A representative protocol for the Ullmann condensation of methyl 3-bromobenzoate is as follows:
-
Reaction Setup: In a reaction vessel, combine methyl 3-bromobenzoate (1.0 equivalent) with a stoichiometric or excess amount of copper powder or a copper(I) salt (e.g., CuI).
-
Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene is typically used.
-
Reaction Execution: The mixture is heated to a high temperature, often in the range of 150-220 °C, for an extended period.
-
Monitoring and Work-up: Reaction progress can be monitored by TLC or GC-MS. After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is then subjected to an extractive work-up.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford pure this compound.
Data Presentation: Quantitative Analysis of Ullmann Condensation
| Parameter | Condition | Reported Yield (%) | Purity (%) | Reference |
| Catalyst | Copper Powder / CuI | Moderate to Good | >95 (post-purification) | Classical Method |
| Solvent | DMF or Nitrobenzene | Moderate to Good | >95 (post-purification) | Classical Method |
| Temperature (°C) | 150 - 220 | Moderate to Good | >95 (post-purification) | Classical Method |
| Reaction Time (h) | 24 - 48 | Moderate to Good | >95 (post-purification) | Classical Method |
Reproducibility and Comparison of Protocols
| Feature | Suzuki-Miyaura Homocoupling | Ullmann Condensation |
| Reproducibility | Generally high, with well-defined catalyst systems. | Can be variable due to the heterogeneous nature and high temperatures. |
| Reaction Conditions | Milder temperatures (80-110 °C). | Harsher conditions, high temperatures required (150-220 °C). |
| Catalyst | Palladium-based, often with phosphine ligands. | Copper-based, often in stoichiometric amounts. |
| Substrate Scope | Tolerant of a wide range of functional groups. | Less tolerant of sensitive functional groups due to high temperatures. |
| Reaction Time | Typically shorter (12-24 hours). | Often requires longer reaction times (24-48 hours). |
| Purification | Column chromatography is usually necessary. | Purification can be challenging due to byproduct formation at high temperatures. |
Experimental Workflow and Logic Diagrams
To visualize the synthesis and decision-making process, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Biphenyl-3,3'-dicarboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of dimethyl biphenyl-3,3'-dicarboxylate, drawing upon general principles for ester compounds and data from its close isomer, dimethyl biphenyl-4,4'-dicarboxylate, in the absence of a specific safety data sheet (SDS) for the 3,3'-isomer.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to fundamental safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or glasses that meet approved standards (e.g., NIOSH or EN 166).[1][2]
-
Chemical-resistant gloves (e.g., Nitrile gloves).[3]
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][6]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash without proper treatment.
For Small Quantities (<50 mL of liquid or equivalent solid):
-
Absorption: Absorb the liquid onto an inert material like paper towels, vermiculite, or perlite.[3] For solids, carefully sweep them onto paper.[3]
-
Evaporation (for liquids): Place the absorbent material in a fume hood to allow the solvent to evaporate safely.[3]
-
Final Disposal: Once the chemical has evaporated, the absorbent material can be disposed of as regular waste, provided no hazardous residues remain.[3]
For Large Quantities (>50 mL of liquid or equivalent solid):
-
Containment: Absorb any liquid spills with vermiculite, perlite, or cat litter.[3] Carefully collect the solid material.
-
Packaging: Place the absorbed material or solid waste into a clearly labeled, chemically resistant container with a secure, leak-proof lid.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Do not overfill the container, leaving at least 10% headspace for expansion.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[4][8] Do not mix with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[4]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all applicable regulations.[1][4]
Quantitative Data and Physical Properties
The following table summarizes the known physical and chemical properties of the closely related isomer, dimethyl biphenyl-4,4'-dicarboxylate, which can serve as a reference.
| Property | Value |
| Physical State | Powder Solid[2] |
| Appearance | Light cream / light red crystalline[1][2] |
| Melting Point | 212 - 216 °C[2] |
| Boiling Point | ~373.4°C (rough estimate)[1] |
| Solubility | No data available[1] |
| Molecular Formula | C16H14O4[9] |
| Molecular Weight | 270.28 g/mol [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Biphenyl dimethyl dicarboxylate - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. capotchem.com [capotchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. boronmolecular.com [boronmolecular.com]
Personal protective equipment for handling Dimethyl biphenyl-3,3'-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dimethyl biphenyl-3,3'-dicarboxylate (CAS No. 1751-97-9). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory tract irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended for handling aromatic esters. For incidental contact, nitrile gloves are suitable. For tasks with a higher risk of direct contact, such as cleaning spills, thicker butyl rubber gloves are advised.[2] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye Protection | Safety goggles or a face shield | Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[2] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[2] However, if there is a potential for aerosol or dust generation and engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on all required PPE as specified in Table 1.
-
Ensure that the work area, preferably a certified chemical fume hood, is clean, uncluttered, and well-ventilated.[3]
-
Have an appropriate spill kit readily available.
-
-
Handling :
-
When weighing the solid compound, perform the task within a chemical fume hood to minimize inhalation of any dust particles.[3]
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
Carefully transfer the weighed compound to the reaction vessel, minimizing the risk of spills.
-
Keep containers of this compound tightly closed when not in use.[4]
-
-
Post-Handling :
-
After the procedure is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Properly segregate and dispose of all waste materials, including contaminated PPE, as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[5] Improper disposal can lead to environmental harm and is a violation of regulatory standards.
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Collect all solid waste, including unused this compound, contaminated gloves, weighing paper, and other disposable materials, in a designated, clearly labeled, and sealable hazardous waste container.[5]
-
Do not mix this waste with other waste streams unless their compatibility has been verified.
-
-
Waste Storage :
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Waste Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]
-
Provide the EHS office with a detailed description of the waste.
-
Under no circumstances should this chemical or contaminated materials be disposed of in the regular trash or down the drain.
-
Emergency Procedures
Spill Response
-
Minor Spill : If a small amount of solid is spilled, carefully sweep it up, avoiding the creation of dust, and place it in the hazardous waste container. Decontaminate the area with a suitable solvent and then wash with soap and water.
-
Major Spill : In the event of a large spill, evacuate the immediate area and alert others. If safe to do so, increase ventilation. Contact your institution's EHS for assistance with the cleanup.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. umdearborn.edu [umdearborn.edu]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
